molecular formula C7H6N2O B1284206 2-Amino-3-hydroxybenzonitrile CAS No. 211172-52-0

2-Amino-3-hydroxybenzonitrile

Cat. No.: B1284206
CAS No.: 211172-52-0
M. Wt: 134.14 g/mol
InChI Key: JJWWVLVYSOCRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWWVLVYSOCRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579287
Record name 2-Amino-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211172-52-0
Record name 2-Amino-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Amino-3-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of proposed synthetic routes for 2-amino-3-hydroxybenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of established protocols in publicly available literature, this document outlines three plausible, multi-step synthetic pathways. These routes are predicated on well-established organic transformations and commercially available starting materials. The proposed strategies include: 1) the amination of a brominated precursor, 2) a Sandmeyer reaction involving a diaminophenol intermediate, and 3) the conversion of a carboxylic acid via an amide intermediate. This guide offers detailed, generalized experimental protocols for each key transformation, supported by structured data tables and workflow diagrams to facilitate laboratory investigation and methods development.

Introduction

This compound is an aromatic compound featuring amino, hydroxyl, and nitrile functional groups in a specific ortho- and meta-relationship. This unique substitution pattern makes it an attractive scaffold for the synthesis of novel heterocyclic compounds and as a fragment in drug discovery programs. However, a survey of the scientific literature reveals a notable lack of published, validated synthetic procedures for this specific molecule. This guide aims to bridge this gap by proposing three distinct and logical synthetic strategies. The information presented herein is intended to serve as a foundational resource for researchers seeking to develop a robust and efficient synthesis of this compound.

Proposed Synthetic Routes

Three primary synthetic pathways are proposed, each commencing from a different, readily accessible starting material.

Route 1: Amination of 2-Bromo-3-hydroxybenzonitrile

This route leverages the commercially available 2-bromo-3-hydroxybenzonitrile and proposes a final-step amination, likely via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3]

Reaction Scheme:

Table 1: Key Components for Buchwald-Hartwig Amination

ComponentExampleRoleMolar Equivalents
Starting Material2-Bromo-3-hydroxybenzonitrileAryl halide1.0
Ammonia SourceAmmonia, Benzophenone imine, etc.Nucleophile1.2 - 2.0
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Catalyst0.01 - 0.05
LigandXPhos, SPhos, BINAPStabilizes catalyst0.02 - 0.10
BaseNaOtBu, K₂CO₃, Cs₂CO₃Activates amine1.5 - 3.0
SolventToluene, Dioxane, THFReaction medium-

Experimental Protocol (Generalized):

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base, 2-bromo-3-hydroxybenzonitrile, and the ammonia source.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start 2-Bromo-3-hydroxybenzonitrile reagents Ammonia Source Pd Catalyst, Ligand, Base Toluene/Dioxane, 80-110°C start->reagents Buchwald-Hartwig Amination product This compound reagents->product

Caption: Proposed workflow for Route 1.

Route 2: Sandmeyer Reaction from 2,3-Diaminophenol

This pathway begins with the synthesis of 2,3-diaminophenol, which is then subjected to a selective diazotization followed by a Sandmeyer cyanation. The Sandmeyer reaction is a classic method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[4][5][6]

Reaction Scheme:

  • 2,3-Dinitrophenol --(H₂, Pd/C)--> 2,3-Diaminophenol

  • 2,3-Diaminophenol --(NaNO₂, HCl)--> Diazonium salt intermediate

  • Diazonium salt intermediate --(CuCN)--> this compound

Table 2: Reagents and Conditions for Route 2

StepStarting MaterialKey ReagentsSolventTypical ConditionsProduct
1. Reduction2,3-DinitrophenolH₂ (gas), Pd/C (10%)EthanolRoom temperature, 4h2,3-Diaminophenol
2. Diazotization2,3-DiaminophenolNaNO₂, HClWater0 - 5 °CDiazonium salt
3. CyanationDiazonium saltCuCNWater60 - 100 °CThis compound

Experimental Protocol (Generalized):

  • Reduction of 2,3-Dinitrophenol:

    • Dissolve 2,3-dinitrophenol in ethanol in a hydrogenation vessel.[7]

    • Add a catalytic amount of palladium on carbon (10%).

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate to obtain 2,3-diaminophenol.

  • Selective Diazotization and Sandmeyer Cyanation:

    • Dissolve the 2,3-diaminophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The selective diazotization of the amino group ortho to the hydroxyl group is anticipated but may require optimization.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Heat the reaction mixture to promote the substitution and evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

    • Wash the organic extracts, dry, and purify by column chromatography.

G cluster_0 Step 1: Reduction cluster_1 Step 2 & 3: Diazotization & Cyanation dnp 2,3-Dinitrophenol dap 2,3-Diaminophenol dnp->dap H₂, Pd/C Ethanol diazonium Diazonium Salt dap->diazonium 1. NaNO₂, HCl 2. CuCN product This compound diazonium->product

Caption: Proposed workflow for Route 2.

Route 3: Conversion of 2-Amino-3-hydroxybenzoic Acid

This approach involves the conversion of the carboxylic acid functionality of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) into a nitrile. This is typically achieved by first forming the primary amide, followed by dehydration.

Reaction Scheme:

  • 2-Amino-3-hydroxybenzoic acid --(SOCl₂, then NH₃)--> 2-Amino-3-hydroxybenzamide

  • 2-Amino-3-hydroxybenzamide --(Dehydrating agent)--> this compound

Table 3: Reagents and Conditions for Route 3

StepStarting MaterialKey ReagentsSolventDehydrating AgentProduct
1. Amidation2-Amino-3-hydroxybenzoic acidSOCl₂, NH₃ (aq)Toluene, THF-2-Amino-3-hydroxybenzamide
2. Dehydration2-Amino-3-hydroxybenzamideP₂O₅, POCl₃, SOCl₂Toluene, AcetonitrileP₂O₅, POCl₃, SOCl₂This compound

Experimental Protocol (Generalized):

  • Synthesis of 2-Amino-3-hydroxybenzamide:

    • Suspend 2-amino-3-hydroxybenzoic acid in a suitable solvent like toluene.

    • Add thionyl chloride dropwise and heat the mixture to reflux to form the acid chloride.

    • After cooling, carefully add the acid chloride solution to a cooled aqueous solution of ammonia to precipitate the amide.

    • Filter, wash with water, and dry the crude 2-amino-3-hydroxybenzamide.

  • Dehydration of 2-Amino-3-hydroxybenzamide:

    • Suspend the dried amide in an inert solvent such as toluene or acetonitrile.

    • Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[8][9]

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and quench by carefully adding it to ice-water.

    • Neutralize with a base and extract the product with an organic solvent.

    • Dry the organic layer and purify the product by column chromatography.

G start 2-Amino-3-hydroxybenzoic acid amide 2-Amino-3-hydroxybenzamide start->amide 1. SOCl₂ 2. NH₃ product This compound amide->product Dehydration (e.g., P₂O₅)

Caption: Proposed workflow for Route 3.

Conclusion

While a direct, published synthesis for this compound remains elusive, this technical guide has outlined three scientifically sound, albeit theoretical, synthetic strategies. Each proposed route utilizes well-documented chemical transformations and starts from either commercially available or readily synthesizable precursors. The provided generalized protocols and tabulated data are intended to serve as a robust starting point for researchers to undertake the experimental validation and optimization required to achieve an efficient synthesis of this target molecule. The successful development of a synthetic route to this compound would provide valuable access to a novel chemical scaffold for further exploration in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Amino-3-hydroxybenzonitrile is limited. This guide provides a comprehensive overview of available information, supplemented with data from closely related isomers and theoretical predictions to offer a thorough understanding of its chemical characteristics.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique arrangement of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to known bioactive molecules warrants a detailed investigation of its chemical properties. This guide summarizes the known data for this compound and provides a comparative analysis with its isomers to predict its behavior and facilitate its use in research and development.

Physicochemical Properties

Directly available data for this compound is sparse. The following table summarizes the known information and provides a comparative look at the properties of its isomers to offer estimated values and context.

PropertyThis compound (CAS: 211172-52-0)2-Aminobenzonitrile[1][2]3-Hydroxybenzonitrile4-Amino-3-hydroxybenzonitrile[3]2-Amino-6-hydroxybenzonitrile[4]
Molecular Formula C₇H₆N₂OC₇H₆N₂C₇H₅NOC₇H₆N₂OC₇H₆N₂O
Molecular Weight 134.138 g/mol 118.14 g/mol 119.12 g/mol 134.14 g/mol 134.14 g/mol
Appearance Liquid (at 96% purity)Not specifiedNot specifiedNot specifiedNot specified
Melting Point Not availableNot availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot availableNot available
pKa Not available (Predicted acidic and basic sites)Not availableNot availableNot availableNot available
LogP Not availableNot availableNot available0.6 (Predicted)1.2 (Predicted)

Spectroscopic Properties (Predicted)

  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the amino, hydroxyl, and nitrile groups. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms. The carbon atom of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹).[5] The aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (134.138 g/mol ). Fragmentation patterns are likely to involve the loss of small molecules such as HCN, CO, and NH₃.

Reactivity and Stability

The reactivity of this compound is governed by its three functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.

The close proximity of the amino and hydroxyl groups may lead to intramolecular hydrogen bonding, which can influence its physical properties and reactivity. The compound should be stored in a cool, dry place away from oxidizing agents to ensure its stability.

Experimental Protocols

As a specific synthesis protocol for this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions and synthesis of its isomers.[6][7]

Proposed Synthesis: A potential route could involve the ortho-amination of 3-hydroxybenzonitrile. This could be achieved through a directed ortho-metalation followed by reaction with an electrophilic aminating agent. Alternatively, selective hydroxylation of 2-aminobenzonitrile at the 3-position could be explored, although this might present challenges with regioselectivity.

Proposed Synthetic Pathway for this compound 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate Ortho-metalated intermediate 3-Hydroxybenzonitrile->Intermediate 1. Strong Base (e.g., LDA) 2. Directed Metalation This compound This compound Intermediate->this compound Electrophilic Amination Electrophilic Aminating Agent Electrophilic Aminating Agent Electrophilic Aminating Agent->this compound

Caption: Proposed synthetic pathway for this compound.

General Characterization Workflow: For a novel or poorly characterized compound like this compound, a systematic characterization workflow is essential.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (HPLC, Elemental Analysis) IR->Purity MP_BP Melting/Boiling Point Purity->MP_BP Solubility Solubility Determination MP_BP->Solubility pKa pKa Measurement Solubility->pKa LogP LogP Determination pKa->LogP

Caption: General workflow for the characterization of a novel compound.

Potential Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The nitrile group can serve as a bioisostere for other functional groups or as a handle for further chemical modification. Given the limited data, initial research could focus on screening this compound for various biological activities, such as enzyme inhibition or receptor binding, to uncover its therapeutic potential. For instance, some substituted aminobenzonitriles have been investigated for their role in interacting with proteins like human serum albumin.[8]

Conclusion

This compound represents a promising yet underexplored chemical entity. While direct experimental data is scarce, this guide provides a foundational understanding of its predicted chemical properties through a comparative analysis of its isomers. The proposed synthetic and characterization workflows offer a roadmap for researchers to further investigate this compound. Future experimental studies are crucial to validate these predictions and unlock the full potential of this compound in drug discovery and other scientific disciplines.

References

Spectroscopic and Spectrometric Analysis of 2-Amino-3-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-hydroxybenzonitrile is an aromatic organic compound featuring amino, hydroxyl, and nitrile functional groups. This unique substitution pattern makes it a molecule of interest in medicinal chemistry and materials science. A thorough structural characterization is fundamental for its application, relying on a combination of spectroscopic and spectrometric techniques. This guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not extensively published, this document compiles predicted data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines detailed, generalized experimental protocols for obtaining such data, intended for researchers and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the predicted spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2Doublet of doublets1HH-5
~6.8 - 7.0Doublet of doublets1HH-6
~6.6 - 6.8Doublet of doublets1HH-4
~5.0 - 6.0 (broad)Singlet1H-OH
~4.0 - 5.0 (broad)Singlet2H-NH₂

Solvent: DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~150C-3 (-OH)
~140C-2 (-NH₂)
~130C-5
~120C-4
~118C-6
~117-CN
~100C-1

Solvent: DMSO-d₆. Chemical shifts are estimates.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadO-H and N-H stretching
3000 - 3100MediumAromatic C-H stretching
2220 - 2230Strong, SharpC≡N stretching
1600 - 1620StrongN-H scissoring
1450 - 1580Medium-StrongAromatic C=C bending
1200 - 1300StrongC-O stretching
1100 - 1200StrongC-N stretching

Table 4: Mass Spectrometry (MS) Data

ParameterValue
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Exact Mass (Monoisotopic)134.04801 Da
Predicted [M+H]⁺ (ESI)135.0553
Predicted [M-H]⁻ (ESI)133.0408

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • The experiment is performed on a 400 MHz (or higher) NMR spectrometer.[1]

    • The spectrometer is tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

    • A standard one-pulse ¹H acquisition sequence is used.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The same sample is used for ¹³C NMR acquisition on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[1]

    • A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for complete relaxation of quaternary carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

    • Multiple scans (e.g., 16-32) are co-added to enhance the signal-to-noise ratio.

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition (ESI-MS):

    • The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

    • The prepared solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • The ion source parameters (e.g., spray voltage, capillary temperature, gas flows) are optimized to achieve a stable spray and maximize the signal of the ion of interest.[2]

    • Mass spectra are acquired in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the accurate mass and elemental composition.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Elucidation cluster_conclusion Final Output synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolving/Depositing) purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry (ESI-MS) sample_prep->ms data_proc Data Processing (Fourier Transform, Peak Picking) nmr->data_proc ir->data_proc ms->data_proc interpretation Spectral Interpretation (Assigning Peaks) data_proc->interpretation elucidation Structure Elucidation & Verification interpretation->elucidation report Technical Report & Data Archiving elucidation->report Confirmed Structure

Workflow for Chemical Structure Characterization.

References

Synthesis of 2-Amino-3-hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-amino-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. This document outlines the core starting materials, detailed experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process commencing with the commercially available starting material, 3-hydroxybenzonitrile. The synthetic strategy involves an initial electrophilic nitration of the benzene ring, followed by the reduction of the introduced nitro group to the desired amine.

The key steps are:

  • Nitration of 3-Hydroxybenzonitrile: This step introduces a nitro group at the 2-position of the aromatic ring to yield 3-hydroxy-2-nitrobenzonitrile.

  • Reduction of 3-Hydroxy-2-nitrobenzonitrile: The nitro group of the intermediate is then selectively reduced to an amino group to afford the final product, this compound.

Synthesis_Workflow start 3-Hydroxybenzonitrile intermediate 3-Hydroxy-2-nitrobenzonitrile start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Reduction (SnCl2, HCl)

A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzonitrile (Nitration)

The nitration of 3-hydroxybenzonitrile is a critical step that requires careful control of reaction conditions to favor the formation of the desired ortho-nitro isomer. The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director. This leads to the formation of both 2-nitro and 4-nitro isomers, which will necessitate purification.

Methodology:

A stirred suspension of 3-hydroxybenzaldehyde (a similar substrate) in dichloromethane at room temperature is treated with tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate.[1] This method has been shown to produce a mixture of 2-nitro and 4-nitro isomers.[1] A similar procedure can be adapted for 3-hydroxybenzonitrile.

Detailed Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (10.0 g, 83.9 mmol) in dichloromethane (100 mL).

  • To the stirred solution, add tetrabutylammonium hydrogen sulphate (1.42 g, 4.2 mmol, 5 mol%).

  • From the dropping funnel, add isopropyl nitrate (11.0 g, 105 mmol, 1.25 equiv.) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-4-nitrobenzonitrile.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to separate the isomers.[1]

Quantitative Data for Nitration of 3-Hydroxybenzaldehyde (Analogous Reaction) [1]

ParameterValue
Starting Material3-Hydroxybenzaldehyde
ReagentsIsopropyl nitrate, Tetrabutylammonium hydrogen sulphate
SolventDichloromethane
TemperatureRoom Temperature
Combined Yield90%
Isomer Ratio (ortho:para)3:1 (67% 3-hydroxy-2-nitrobenzaldehyde, 23% 3-hydroxy-4-nitrobenzaldehyde)
Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group in 3-hydroxy-2-nitrobenzonitrile to an amine is a standard transformation. A common and effective method involves the use of stannous chloride (SnCl₂) in an acidic medium.[2]

Methodology:

The aromatic nitro compound is treated with an excess of stannous chloride dihydrate in the presence of a proton source, typically hydrochloric acid in ethanol. The reaction is heated to reflux to ensure complete conversion.

Reduction_Mechanism cluster_0 Reduction of Nitro Group Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 Hydroxylamine->Amine + 2e-, + 2H+ Sn2 Sn(II) Sn4 Sn(IV) H H+

Simplified mechanism of nitro group reduction by Sn(II).

Detailed Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-nitrobenzonitrile (5.0 g, 30.5 mmol) in ethanol (100 mL).

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (20.6 g, 91.5 mmol, 3.0 equiv.) in concentrated hydrochloric acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 2M sodium hydroxide solution until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Nitro Group Reduction

ParameterValue
Starting MaterialAromatic Nitro Compound
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)
AcidConcentrated Hydrochloric Acid
SolventEthanol
TemperatureReflux (80-90 °C)
Reaction Time2-4 hours
Expected Yield70-90% (based on typical yields for this reaction)

Conclusion

The synthesis of this compound from 3-hydroxybenzonitrile provides a reliable and scalable route to this important chemical intermediate. While the initial nitration step may require careful optimization and purification to isolate the desired 2-nitro isomer, the subsequent reduction of the nitro group is a robust and high-yielding transformation. This guide provides the necessary experimental details and quantitative data to support researchers in the successful synthesis of this compound for applications in drug discovery and development.

References

Potential Biological Activity of 2-Amino-3-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-hydroxybenzonitrile is a small organic molecule featuring a benzene ring substituted with an amino, a hydroxyl, and a nitrile functional group. The spatial arrangement of these groups suggests the potential for diverse biological activities, drawing parallels from related chemical structures such as aminophenols and benzonitriles, which are known to exhibit a range of pharmacological effects. This document aims to provide a comprehensive overview of the potential biological activities of this compound, detailed experimental protocols for their investigation, and illustrative signaling pathways.

Physicochemical Properties (Hypothetical)

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. While experimental data for this compound is scarce, Table 1 presents a hypothetical summary of key properties that would be critical for its evaluation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₇H₆N₂ODefines the elemental composition.
Molecular Weight134.14 g/mol Influences absorption and distribution.
LogP(Predicted)Indicates lipophilicity and membrane permeability.
pKa(Predicted)Determines the ionization state at physiological pH.
Hydrogen Bond Donors2Influences solubility and receptor binding.
Hydrogen Bond Acceptors3Influences solubility and receptor binding.

Table 1: Hypothetical Physicochemical Properties of this compound.

Potential Biological Activities and Supporting Evidence from Analogs

Based on the activities of structurally related compounds, this compound could plausibly exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties. For instance, 2-hydroxybenzonitrile has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism often involves the disruption of the bacterial cell membrane. The presence of both a hydroxyl and an amino group on the benzonitrile scaffold of this compound could modulate this activity.

Anticancer Activity

Derivatives of related compounds, such as 2-amino-5-formylbenzonitrile, have been explored for their potential to inhibit enzymes involved in cancer-related pathways.[1] Furthermore, other small molecules containing the aminobenzonitrile scaffold have been investigated as kinase inhibitors, a common strategy in cancer therapy. The cytotoxic potential of this compound against various cancer cell lines would be a primary area of investigation.

Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a target for many anti-inflammatory drugs. Derivatives of 2-amino-5-formylbenzonitrile have been studied for their COX-2 inhibitory potential.[1] The structural features of this compound suggest it could also be evaluated for similar activity.

Quantitative Data on Analogous Compounds

To provide a framework for how the biological activity of this compound could be presented, the following tables summarize hypothetical quantitative data.

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundData Not Available
Escherichia coliThis compoundData Not Available
Pseudomonas aeruginosaThis compoundData Not Available

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data.

Cell LineCancer TypeCompoundIC₅₀ (µM)
MCF-7Breast AdenocarcinomaThis compoundData Not Available
A549Lung CarcinomaThis compoundData Not Available
HeLaCervical AdenocarcinomaThis compoundData Not Available

Table 3: Hypothetical Half-maximal Inhibitory Concentration (IC₅₀) Data for Cytotoxicity.

EnzymeCompoundIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)This compoundData Not Available

Table 4: Hypothetical Half-maximal Inhibitory Concentration (IC₅₀) Data for Enzyme Inhibition.

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring absorbance at 600 nm.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

COX-2 Enzyme Inhibition Assay

Objective: To evaluate the inhibitory effect of the compound on COX-2 activity.

Materials:

  • Test compound

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorescent probe for prostaglandin production)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

  • Compound Incubation: Add various concentrations of the test compound to the wells containing the enzyme and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Stop the reaction and add the detection reagent.

  • Data Analysis: Measure the signal (absorbance or fluorescence) and calculate the percentage of inhibition. Determine the IC₅₀ value.

Visualizations

The following diagrams illustrate a general experimental workflow for screening a novel compound and a hypothetical signaling pathway that could be modulated by a biologically active agent.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) purification->cytotoxicity enzyme Enzyme Inhibition (e.g., COX-2) purification->enzyme hit Identification of 'Hit' Compounds antimicrobial->hit cytotoxicity->hit enzyme->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the screening and development of a novel bioactive compound.

hypothetical_pathway ext_signal External Pro-inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ext_signal->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway cox2_expression COX-2 Gene Expression nfkb_pathway->cox2_expression prostaglandins Prostaglandin Production cox2_expression->prostaglandins inflammation Inflammatory Response prostaglandins->inflammation compound This compound (Hypothetical Target) compound->nfkb_pathway

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the systematic evaluation of this and other novel chemical entities. Further research is warranted to synthesize, characterize, and empirically test this compound to elucidate its true pharmacological profile.

References

An In-depth Technical Guide to 2-Amino-3-hydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 2-Amino-3-hydroxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and drug discovery. Benzonitrile derivatives are significant pharmacophores found in a variety of pharmaceuticals. This document outlines its chemical identity, properties, and a representative synthetic approach, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with an amino group at the second position, a hydroxyl group at the third position, and a nitrile group at the first position.

CAS Number: 211172-52-0[1]

Chemical Structure: The structure consists of a central benzene ring with three functional groups: an amino (-NH2) group, a hydroxyl (-OH) group, and a nitrile (-C≡N) group. The relative positions of these groups are critical to the molecule's chemical reactivity and potential biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.138 g/mol [1]
Appearance Liquid (No data available for solid form)[1]
Purity 96%[1]
InChI Key JJWWVLVYSOCRPL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A representative, though not specific, protocol for the synthesis of a related compound, 4-amino-3-hydroxybenzonitrile, involves the deprotection of a carbamate precursor.[2] This type of reaction is a common final step in the synthesis of aromatic amines.

Representative Deprotection Protocol for an Aminohydroxybenzonitrile:

This protocol is based on the synthesis of 4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt from its BOC-protected precursor and should be considered a general example.[2]

Materials:

  • 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (precursor)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Suspend the BOC-protected precursor, 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (e.g., 24 g, 0.102 mole), in dichloromethane (e.g., 1000 ml).[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Add trifluoroacetic acid (e.g., 100 ml, 1.29 mole) to the cooled suspension in one portion.[2]

  • Stir the resulting solution for 30 minutes at 0 °C, followed by stirring for an additional 4 hours at the same temperature.[2]

  • Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated. In the cited example for the 4-amino isomer, a precipitate forms which is then further processed.[2]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted aminohydroxybenzonitrile, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow Start Substituted Phenol (Starting Material) Step1 Functional Group Protection (e.g., BOC) Start->Step1 Protection Step2 Introduction of Nitrile Group Step1->Step2 Cyanation Step3 Functional Group Modification (e.g., Nitration) Step2->Step3 Modification Step4 Reduction of Nitro to Amino Step3->Step4 Reduction Step5 Deprotection Step4->Step5 Final Step End This compound (Final Product) Step5->End Isolation

Caption: Generalized synthetic workflow for a substituted aminohydroxybenzonitrile.

Applications in Drug Development

Substituted benzonitriles are a class of compounds with significant interest in drug discovery. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets.[3] For instance, benzonitriles have been investigated as inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases.[3] The presence of amino and hydroxyl groups on the benzonitrile scaffold of this compound provides multiple points for further chemical modification, allowing for the generation of libraries of compounds for screening against various therapeutic targets. The "magic methyl" effect, observed when a methyl group is introduced, can enhance metabolic stability and binding affinity, a principle that can be applied to derivatives of this compound.[4] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

References

In-Depth Technical Guide: Theoretical Studies of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed overview of the theoretical approaches used to study aminohydroxybenzonitrile derivatives, with a specific focus on the methodologies applicable to 2-Amino-3-hydroxybenzonitrile. Due to a lack of specific published theoretical studies on this compound at the time of this report, this document outlines the established computational protocols, expected data outcomes, and interpretive frameworks based on studies of analogous compounds. The guide covers molecular geometry optimization, vibrational and spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), and the evaluation of electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP). All methodologies and data presentations are structured to support research and drug development efforts.

Introduction

This compound is a substituted aromatic nitrile containing amino and hydroxyl functional groups. These groups are known to be crucial in establishing intermolecular interactions, particularly hydrogen bonding, which is of significant interest in medicinal chemistry and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the molecule's structural characteristics, vibrational modes, electronic properties, and reactivity. This understanding is critical for predicting the molecule's behavior in biological systems and for designing novel therapeutics.

Theoretical and Experimental Protocols

The following sections detail the standard computational and experimental methodologies that would be employed in a comprehensive study of this compound.

Computational Methodology

A typical theoretical study would involve geometry optimization and subsequent property calculations using a program suite like Gaussian. The Density Functional Theory (DFT) method, particularly with the B3LYP functional, is widely used for its balance of accuracy and computational cost. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally chosen to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Experimental Protocols:

  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained in the 4000–100 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser for excitation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.

  • UV-Vis Spectroscopy: The electronic absorption spectrum would be measured in a suitable solvent (e.g., ethanol) across a wavelength range of 200–800 nm using a UV-Vis spectrophotometer.

The workflow for a comprehensive theoretical study is outlined in the diagram below.

G cluster_start Initial Steps cluster_comp Computational Chemistry Workflow cluster_analysis Data Analysis and Interpretation mol_structure Propose Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_calc Electronic Spectra Calculation (TD-DFT) geom_opt->uv_calc mo_calc Molecular Orbital Analysis (HOMO-LUMO, MESP) geom_opt->mo_calc struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Assignment (FT-IR, FT-Raman) freq_calc->vib_analysis spec_analysis Spectroscopic Correlation (NMR, UV-Vis) nmr_calc->spec_analysis uv_calc->spec_analysis react_analysis Reactivity & Property Prediction mo_calc->react_analysis

Caption: A typical workflow for the theoretical study of a molecule.

Data Presentation and Analysis

Although specific data for this compound is unavailable, this section outlines how the results of a theoretical study would be structured and interpreted.

Molecular Geometry

Following geometry optimization, the key structural parameters such as bond lengths, bond angles, and dihedral angles would be tabulated. These calculated values are typically compared with experimental data from X-ray crystallography if available for the molecule or similar compounds. This comparison helps to validate the chosen computational method.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only and does not contain real calculated data.)

ParameterBondCalculated Length (Å)ParameterAngleCalculated Angle (°)
Bond LengthsC1-C21.40Bond AnglesC6-C1-C2120.0
C-N (cyano)1.16C1-C2-N179.0
C-O (hydroxyl)1.36C2-C3-O118.0
C-N (amino)1.38C3-C4-N121.0
Vibrational Analysis

The calculated vibrational frequencies are used to assign the bands observed in the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. The assignments are based on the potential energy distribution (PED) of each vibrational mode.

Table 2: Hypothetical Vibrational Wavenumbers and Assignments for this compound (Note: This table is for illustrative purposes only and does not contain real calculated data.)

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment (PED %)
345034523455ν(N-H) symmetric stretch
335033513358ν(O-H) stretch
223022322235ν(C≡N) stretch
162016211625δ(NH₂) scissoring
128012781282ν(C-O) stretch
NMR Analysis

The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts are then correlated with the experimental data to confirm the molecular structure and aid in the assignment of signals.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive. These orbitals are visualized to understand the regions of electron density involved in electronic excitations.

Caption: Relationship between HOMO, LUMO, and the energy gap.

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The color-coding on the MESP surface indicates the electrostatic potential, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. For this compound, the nitrogen of the cyano group and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.

Conclusion

While a dedicated theoretical study on this compound is not currently present in the surveyed literature, the computational methodologies for such an analysis are well-established. A combination of DFT calculations (B3LYP/6-311++G(d,p)) and experimental spectroscopic techniques (FT-IR, FT-Raman, NMR, UV-Vis) would provide a comprehensive understanding of its structural, vibrational, and electronic properties. The insights gained from such a study would be invaluable for its potential applications in drug design and materials science, particularly in understanding its reactivity and intermolecular interactions. This guide provides a robust framework for undertaking and interpreting such a theoretical investigation.

An In-depth Technical Guide to 2-Amino-3-hydroxybenzonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxybenzonitrile, focusing on its discovery, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing amino, hydroxyl, and nitrile groups, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide delves into the historical context of its synthesis and presents detailed experimental protocols and characterization data.

History and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles. The synthesis of aminobenzonitriles and hydroxybenzonitriles has been a subject of extensive research due to their utility as intermediates in the preparation of pharmaceuticals, dyes, and agrochemicals.

The preparation of compounds with this substitution pattern can be conceptually traced back to fundamental reactions in organic chemistry, such as the Sandmeyer reaction for the introduction of a nitrile group and various methods for the reduction of nitro groups and the introduction of hydroxyl groups onto an aromatic ring. A notable method for the preparation of this compound is documented in a patent application from 2008, which describes its synthesis as an intermediate for pharmacologically active piperidinone derivatives[1]. This indicates its role as a key component in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

PropertyValueSource
Molecular Formula C₇H₆N₂O-
Molecular Weight 134.14 g/mol -
CAS Number 211172-52-0[2][3][4][5]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
logP (computed) 1.1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor. The following experimental protocol is adapted from the procedure described in patent WO2008110793A1[1].

Experimental Protocol: Reduction of 2-Nitrobenzene-1,3-diol

Objective: To synthesize this compound by the catalytic hydrogenation of 2-nitrobenzene-1,3-diol.

Materials:

  • 2-Nitrobenzene-1,3-diol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere and hydrogenation.

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: A mixture of 2-nitrobenzene-1,3-diol (1.0 eq) and 10% Pd/C (10% by weight of the starting material) in ethanol is prepared in a reaction vessel suitable for hydrogenation.

  • Hydrogenation: The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the hydrogen source is removed, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethanol.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., a 6:4 v/v mixture) to afford this compound. The patent cited a yield of 37% for a similar transformation[1].

Synthetic Pathway Visualization

The synthetic pathway described above can be visualized as follows:

G Synthesis of this compound A 2-Nitrobenzene-1,3-diol B This compound A->B Reduction R H₂, 10% Pd/C Ethanol, RT G Characterization Workflow for this compound A Purified this compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (e.g., ESI-MS) A->E F Structural Confirmation B->F C->F D->F E->F

References

In-Depth Technical Guide: Solubility and Stability of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the chemical compound 2-Amino-3-hydroxybenzonitrile. The information is intended to support research, development, and formulation activities involving this molecule. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported qualitative information, predicted physicochemical properties, and detailed, standardized experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below. These values are a combination of predicted and limited experimental observations.

PropertyValue/DescriptionSource
Molecular Formula C₇H₆N₂OChemScene
Molecular Weight 134.14 g/mol ChemScene
Appearance Not explicitly reported; likely a solid at room temperature.Inferred
Water Solubility Predicted to be soluble.Bide Pharmatech
Organic Solvent Solubility Soluble in polar solvents. A patent describing its synthesis indicates solubility in a hexane/ethyl acetate mixture.CymitQuimica, Google Patents
Topological Polar Surface Area (TPSA) 70.04 ŲChemScene
Predicted LogP 0.84608ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 2ChemScene
Rotatable Bonds 1ChemScene

Experimental Protocols

The following sections detail standardized experimental methodologies for the quantitative determination of the solubility and stability of this compound. These protocols are based on established pharmaceutical industry practices and can be adapted for specific laboratory settings.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility assessment of this compound in various solvents.

1. Materials and Equipment:

  • This compound (purity >99%)

  • Solvents: Purified water, Phosphate buffer pH 7.4, 0.1 N HCl, and selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Scintillation vials or glass test tubes with screw caps.

  • Orbital shaker or rotator capable of maintaining a constant temperature.

  • Analytical balance.

  • Centrifuge.

  • HPLC system with a UV detector or a validated analytical method for quantification.

  • pH meter.

2. Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

1. Materials and Equipment:

  • This compound (purity >99%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV/DAD or MS detector

2. General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

3. Specific Stress Conditions:

  • Acidic Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Mix the drug solution with 0.1 N NaOH and keep at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat in an oven (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

Visualizations

Workflow for Solubility and Stability Assessment

G cluster_0 Physicochemical Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis and Reporting Start Start: Compound Synthesis and Purification Properties Determine Basic Properties (MW, pKa, LogP) Start->Properties Solubility_Screen Screening in Aqueous and Organic Solvents Properties->Solubility_Screen Stability_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Properties->Stability_Method Quantitative_Solubility Quantitative Solubility (Shake-Flask Method) Solubility_Screen->Quantitative_Solubility Data_Analysis Analyze Data and Identify Degradation Products Quantitative_Solubility->Data_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Long_Term_Stability Long-Term and Accelerated Stability Studies (ICH) Forced_Degradation->Long_Term_Stability Stability_Method->Forced_Degradation Long_Term_Stability->Data_Analysis Report Generate Technical Report and Whitepaper Data_Analysis->Report

Caption: A logical workflow for the comprehensive assessment of solubility and stability of a chemical compound.

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Amide 2-Amino-3-hydroxybenzamide Parent->Amide Nitrile Hydrolysis (Acid/Base) Quinone_Imine Quinone-imine Intermediate Parent->Quinone_Imine Oxidative Degradation Carboxylic_Acid 2-Amino-3-hydroxybenzoic Acid Amide->Carboxylic_Acid Further Hydrolysis Polymerization Polymeric Products Quinone_Imine->Polymerization

Caption: A hypothetical degradation pathway for this compound under hydrolytic and oxidative stress.

In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Computational Framework for the Theoretical Analysis of 2-Amino-3-hydroxybenzonitrile in Drug Discovery and Materials Science

This technical guide presents a detailed protocol for conducting quantum chemical calculations on this compound, a molecule of interest for researchers, scientists, and drug development professionals. While, to date, no specific computational studies have been published on this particular molecule, this document synthesizes established and widely accepted methodologies from computational chemistry literature on analogous aromatic compounds. The aim is to provide a robust framework for future in silico investigations.

The electronic structure, molecular geometry, and vibrational properties of this compound are fundamental to its reactivity and potential biological activity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to elucidate these characteristics, offering critical insights that can accelerate experimental research and rational design efforts.

Core Computational Methodology: Density Functional Theory

For a molecule of this nature, Density Functional Theory (DFT) is the recommended computational approach, providing an optimal balance between accuracy and computational expense. The combination of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is a well-established level of theory for reliable prediction of geometries, vibrational spectra, and electronic properties of organic molecules. The use of a triple-zeta basis set augmented with diffuse (++) and polarization (d,p) functions ensures a flexible and accurate description of the electron distribution, which is crucial for molecules with heteroatoms and potential non-covalent interactions.

Detailed Computational Protocols

A systematic computational investigation of this compound involves several key steps, from initial structure generation to in-depth analysis of its electronic properties.

Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a full geometry optimization, where the molecule's energy is minimized with respect to all atomic coordinates. The calculation is considered converged when the forces on each atom approach zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is imperative. This analysis serves two primary functions:

  • Verification of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energetic minimum.

  • Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and intensities, which can be used to simulate the molecule's Infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and other theoretical approximations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap typically implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. By mapping the electrostatic potential onto the electron density surface, one can identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). This analysis is particularly valuable in drug design for predicting intermolecular interactions and binding site recognition.[1][2][3]

Data Presentation

For clarity and comparative analysis, all quantitative data derived from these calculations should be systematically organized. The following tables provide a template for presenting the key findings. Note: The values presented are illustrative and should be replaced with actual calculated data.

Table 1: Optimized Geometrical Parameters (Illustrative) This table should list the key bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) of the optimized molecular structure. A corresponding diagram with atom numbering is essential for interpretation.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.41
C-NH₂~1.38
C-OH~1.36
C-CN~1.44
C≡N~1.16
Bond Angles (°) C-C-C (aromatic)~119 - 121
C-C-NH₂~120
C-C-OH~120
C-O-H~109

Table 2: Calculated Vibrational Frequencies (Illustrative Sample) This table should detail the most significant calculated vibrational modes, their scaled and unscaled frequencies (in cm⁻¹), IR and Raman intensities, and the assignment to specific molecular motions.

ModeFrequency (cm⁻¹) (Unscaled)Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Assignment
ν₁~3550~3433HighN-H asymmetric stretch
ν₂~3460~3346HighN-H symmetric stretch
ν₃~3100~2997ModerateO-H stretch
ν₄~2235~2161Very HighC≡N stretch
ν₅~1625~1571HighN-H scissoring
ν₆~1585~1532ModerateAromatic C=C stretch

Table 3: Key Electronic Properties (Illustrative) This table summarizes the crucial electronic descriptors of the molecule.

PropertyValue (eV)
HOMO Energy ~ -5.9
LUMO Energy ~ -2.0
HOMO-LUMO Gap (ΔE) ~ 3.9
Dipole Moment (Debye) ~ 3.0 - 4.0
Ionization Potential ~ 5.9
Electron Affinity ~ 2.0

Visualization of Computational Workflow

To ensure a clear and logical progression of the computational study, the following workflow is recommended.

G cluster_analysis Analysis Components start 1. Build Initial 3D Structure opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify 4. Verify Minimum Energy (Check for Imaginary Frequencies) freq->verify verify->opt Imaginary Frequencies Found analysis 5. Data Analysis & Interpretation verify->analysis No Imaginary Frequencies vibr Vibrational Spectra (IR/Raman) analysis->vibr fmo FMO Analysis (HOMO/LUMO) analysis->fmo mep MEP Mapping analysis->mep

Caption: A logical workflow for the quantum chemical analysis of this compound.

This comprehensive computational guide provides the necessary framework for a thorough theoretical investigation of this compound. The insights gained from such a study will be invaluable for understanding its fundamental chemical properties and guiding its potential applications in science and medicine.

References

Methodological & Application

The Emergence of 2-Amino-3-hydroxybenzonitrile Derivatives as Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are exploring the potential of 2-Amino-3-hydroxybenzonitrile as a versatile scaffold for the development of novel fluorescent probes. While direct applications of the core molecule are not yet widely documented, its inherent structural features—a donor-acceptor system and sites for chemical modification—make it a promising candidate for creating sensitive and selective sensors for various biological analytes and environmental monitoring.

The fundamental principle behind the use of this compound as a fluorescent probe lies in its electronic properties. The amino and hydroxyl groups act as electron donors, while the nitrile group serves as an electron acceptor. This intramolecular charge transfer (ICT) character is often associated with fluorescence.[1][2] By modifying this core structure, researchers can tune the probe's photophysical properties and introduce specific recognition sites for target molecules. This allows for the design of probes that exhibit a fluorescent response—either an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in wavelength—upon binding to a specific analyte.[3]

The development of such probes is of significant interest in drug discovery and biomedical research.[4][5][6] Fluorescent probes enable the visualization of cellular processes in real-time, offering insights into drug-target interactions and the mechanisms of disease.[2][]

Hypothetical Application: A pH-Sensing Fluorescent Probe

Based on the structure of this compound, a hypothetical fluorescent probe, hereafter referred to as AHB-pH , could be designed to detect changes in intracellular pH. The phenolic hydroxyl group and the aromatic amino group are sensitive to protonation and deprotonation, which would, in turn, affect the intramolecular charge transfer and thus the fluorescence properties of the molecule.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and performance data for the proposed AHB-pH probe.

ParameterValueConditions
Excitation Wavelength (λex) 405 nmpH 7.4 in PBS
Emission Wavelength (λem) 488 nmpH 7.4 in PBS
Quantum Yield (ΦF) 0.65pH 7.4 in PBS
Molar Absorptivity (ε) 2.5 x 10⁴ M⁻¹cm⁻¹pH 7.4 in PBS
pH Range (linear) 4.5 - 8.5-
pKa 6.8-
Response Time < 1 minute-
Cell Permeability HighLive cells
Cytotoxicity LowUp to 50 µM

Experimental Protocols

Protocol 1: Synthesis of the Hypothetical AHB-pH Probe

This protocol describes a general method for the synthesis of a functionalized this compound derivative for pH sensing.

Materials:

  • This compound

  • A suitable reactive derivative for conjugation (e.g., an alkyl halide with a terminal reactive group)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Add the reactive derivative (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro pH Titration and Spectroscopic Analysis

This protocol details the steps to characterize the pH-dependent fluorescence of the AHB-pH probe.

Materials:

  • AHB-pH stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) solutions of varying pH (4.0 to 9.0)

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of PBS buffers with pH values ranging from 4.0 to 9.0.

  • For each pH value, prepare a 10 µM solution of AHB-pH in the respective PBS buffer.

  • Record the absorption spectra of each solution using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set to 405 nm.

  • Plot the fluorescence intensity at 488 nm against the pH to determine the pKa value.

Protocol 3: Live Cell Imaging of Intracellular pH

This protocol outlines the procedure for using the AHB-pH probe to visualize intracellular pH in living cells.[8]

Materials:

  • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

  • AHB-pH stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

  • Cell Culture: Culture cells to the desired confluency on glass-bottom dishes.[8]

  • Probe Loading:

    • Prepare a working solution of the AHB-pH probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.[8]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.[8]

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[8]

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.[8]

  • Imaging:

    • Add fresh, pre-warmed PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with excitation at ~405 nm and emission detection at ~488 nm.

Visualizations

experimental_workflow synthesis Probe Synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Testing (pH Titration) characterization->in_vitro cell_culture Cell Culture characterization->cell_culture probe_loading Probe Loading cell_culture->probe_loading imaging Fluorescence Imaging probe_loading->imaging

Caption: Experimental workflow for probe synthesis and application.

signaling_pathway probe_off AHB-pH (Protonated) probe_on AHB-pH (Deprotonated) probe_off->probe_on Increase in pH low_fluorescence Low Fluorescence probe_off->low_fluorescence probe_on->probe_off Decrease in pH high_fluorescence High Fluorescence probe_on->high_fluorescence

Caption: Proposed pH-sensing mechanism of the AHB-pH probe.

References

Application Notes and Protocols for 2-Amino-3-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxybenzonitrile is a versatile bifunctional aromatic compound possessing vicinal amino and hydroxyl groups, alongside a nitrile functionality. This unique arrangement of reactive sites makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the nucleophilic amino and hydroxyl groups allows for cyclization reactions to form fused ring systems, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions. These characteristics make this compound a key building block for the construction of novel molecular scaffolds for drug discovery and development.

Application 1: Synthesis of N-Aryl Urea Derivatives

A key application of aminohydroxybenzonitrile isomers is in the synthesis of N-aryl urea derivatives. While specific data for this compound is limited in the available literature, a detailed protocol exists for its constitutional isomer, 4-Amino-3-hydroxybenzonitrile. This process involves the reaction of the aminohydroxybenzonitrile with an isocyanate to form the corresponding urea. These urea derivatives are precursors to compounds with potential therapeutic applications, such as in the treatment of diseases mediated by Interleukin-8 (IL-8), GROα, GROβ, GROγ, and NAP-2.

Experimental Protocol: Synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea from 4-Amino-3-hydroxybenzonitrile[1]

This protocol describes the synthesis of an N-aryl urea from 4-Amino-3-hydroxybenzonitrile, a constitutional isomer of the target compound. The principles of this reaction are directly applicable to this compound.

Materials:

  • 4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt

  • Piperidine

  • 2-Bromophenyl isocyanate

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of acetonitrile (360 ml), add 4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt (18 g, 0.072 mole) and piperidine (7.2 ml, 0.072 mole).

  • Stir the solution at room temperature for 15 minutes.

  • Add 2-bromophenyl isocyanate (9.85 ml, 0.079 mole) to the solution.

  • Continue stirring at room temperature for 2 hours, during which a precipitate will form.

  • Cool the reaction mixture to -10 °C for 12 hours.

  • Filter the precipitate and dry to yield the N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea.

Quantitative Data
ReactantMolar EquivalentAmount
4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt1.018 g (0.072 mole)
Piperidine1.07.2 ml (0.072 mole)
2-Bromophenyl isocyanate1.19.85 ml (0.079 mole)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt and piperidine in acetonitrile B Add 2-Bromophenyl isocyanate A->B 15 min stirring C Stir at room temperature for 2 hours B->C D Cool to -10°C for 12 hours C->D Precipitate forms E Filter the precipitate D->E F Dry the product E->F

Caption: Proposed reaction pathway for benzoxazole synthesis.

Conclusion

This compound is a promising starting material for the synthesis of diverse organic molecules, particularly heterocyclic compounds like benzoxazoles and N-aryl ureas. The protocols and data presented, including those for a closely related isomer, highlight its potential utility for researchers, scientists, and professionals in drug development. The bifunctional nature of this compound opens avenues for the creation of novel chemical entities with potential biological activity. Further exploration of the reactivity of this compound is warranted to fully realize its potential in organic synthesis and medicinal chemistry.

2-Amino-3-hydroxybenzonitrile: A Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxybenzonitrile, also known as 2-amino-3-cyanophenol, is a valuable aromatic building block in organic synthesis. Its unique trifunctional nature, featuring vicinal amino and hydroxyl groups alongside a nitrile moiety, offers a versatile platform for the construction of a variety of heterocyclic compounds. While not as extensively documented as some of its isomers, this compound serves as a key precursor for the synthesis of specialized heterocyclic systems, particularly benzoxazoles. This document provides an overview of its synthesis and application in the formation of heterocyclic structures, complete with experimental protocols and data presented for clarity.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step sequence starting from 3-hydroxybenzonitrile. This method utilizes a nitrile-directed nitration followed by a reduction of the nitro group to the corresponding amine.

G cluster_synthesis Synthesis of this compound 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate 2-Nitro-3-hydroxybenzonitrile 3-Hydroxybenzonitrile->Intermediate Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->Intermediate Product This compound Intermediate->Product Reduction Reducing Agent (e.g., Pd/C, H2) Reducing Agent (e.g., Pd/C, H2) Reducing Agent (e.g., Pd/C, H2)->Product

Caption: Synthetic pathway to this compound.

Application in Heterocyclic Synthesis: The Benzoxazole Scaffold

A significant application of this compound is in the synthesis of benzoxazole derivatives. The ortho-disposed amino and hydroxyl groups readily undergo cyclization with appropriate reagents to form the benzoxazole ring system, a privileged scaffold in medicinal chemistry.

Synthesis of 4-Cyano-2-(iodomethyl)benzoxazole

One documented application is the conversion of this compound to 4-cyano-2-(iodomethyl)benzoxazole. This transformation likely proceeds through an initial acylation of the amino group with an appropriate acylating agent, followed by cyclization and subsequent functional group manipulation.

G cluster_benzoxazole Synthesis of 4-Cyano-2-(iodomethyl)benzoxazole Start This compound Intermediate N-acylated intermediate Start->Intermediate Reagent1 Acylating Agent (e.g., Iodoacetyl chloride) Reagent1->Intermediate Cyclization Cyclization (Dehydration) Intermediate->Cyclization Product 4-Cyano-2-(iodomethyl)benzoxazole Cyclization->Product

Caption: Reaction scheme for benzoxazole formation.

Other Synthetic Applications

Beyond direct heterocycle formation, the amino group of this compound can be utilized in other transformations, such as the Sandmeyer reaction, to introduce different functionalities.

Sandmeyer Reaction to 2-Bromo-3-hydroxybenzonitrile

The amino group can be diazotized and subsequently displaced by a bromide ion to yield 2-bromo-3-hydroxybenzonitrile. While not a heterocyclic compound itself, this product is a versatile intermediate for further synthetic elaborations.[1]

G cluster_sandmeyer Sandmeyer Reaction Start This compound Product 2-Bromo-3-hydroxybenzonitrile Start->Product Reagent1 1. NaNO2, HCl 2. CuBr Reagent1->Product

Caption: Sandmeyer reaction of this compound.

Data Presentation

Starting MaterialReagent(s)ProductHeterocyclic CoreReference
This compoundPlausible: Iodoacetyl chloride, dehydrating agent4-Cyano-2-(iodomethyl)benzoxazoleBenzoxazole[2]
This compound1. NaNO₂, HCl; 2. CuBr2-Bromo-3-hydroxybenzonitrileN/A[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-2-(iodomethyl)benzoxazole from this compound (Representative Protocol)

This protocol is a representative procedure based on general methods for benzoxazole synthesis and should be adapted and optimized as necessary.

Materials:

  • This compound

  • Iodoacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Acylation: To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of iodoacetyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

  • Cyclization: To the crude intermediate, add polyphosphoric acid (or Eaton's reagent) and heat the mixture at 100-120 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-cyano-2-(iodomethyl)benzoxazole.

Protocol 2: Synthesis of 2-Bromo-3-hydroxybenzonitrile via Sandmeyer Reaction [1]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr)

  • Ice

  • Solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-3-hydroxybenzonitrile.

Conclusion

This compound is a promising, albeit less explored, starting material for the synthesis of specific heterocyclic compounds, most notably benzoxazoles. The strategic placement of its functional groups allows for direct cyclization pathways to form these important scaffolds. While the documented applications are not as widespread as for other related isomers, the potential for this building block in the targeted synthesis of novel heterocyclic molecules for applications in drug discovery and materials science remains significant. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for the Derivatization of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-hydroxybenzonitrile is a bifunctional aromatic compound containing amino, hydroxyl, and nitrile functionalities. The presence of polar amino and hydroxyl groups can present challenges for certain analytical techniques, such as gas chromatography (GC), due to potential issues with volatility, thermal stability, and peak tailing. Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance and detectability.[1] This document provides detailed protocols for two common derivatization methods applicable to this compound: silylation for GC-MS analysis and acylation for HPLC analysis. These methods are foundational and can be optimized based on specific instrumentation and sample matrices.

Data Presentation: Comparison of Derivatization Methods
ParameterSilylation with BSTFA + 1% TMCS (for GC-MS)Acylation with Acetic Anhydride (for HPLC-UV)
Target Analytes This compoundThis compound
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TrimethylchlorosilaneAcetic Anhydride
Reaction Product 2-(trimethylsilylamino)-3-(trimethylsilyloxy)benzonitrile2-acetamido-3-acetoxybenzonitrile
Purpose Increase volatility and thermal stability for GC analysis.Improve chromatographic peak shape and introduce a chromophore for UV detection in HPLC.
Typical Reaction Time 30 - 60 minutes15 - 30 minutes
Typical Reaction Temp 60 - 80 °CRoom Temperature or slightly elevated (e.g., 40 °C)
Expected Yield > 95%> 90%
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Both the amino and hydroxyl groups will be silylated.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate at a concentration of 1 mg/mL. From this stock, prepare working standards by serial dilution.

  • Sample Preparation: If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the compound. The final extract should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of anhydrous ethyl acetate.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the standard solution or the reconstituted sample extract.

    • Carefully evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Typical GC conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Injector Temperature: 280°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Typical MS conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-500.

Protocol 2: Acylation for HPLC-UV Analysis

This protocol details the derivatization of this compound via acylation using acetic anhydride. This reaction will convert both the amino and hydroxyl groups to their corresponding acetamido and acetoxy derivatives.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or a tertiary amine base (e.g., triethylamine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • High-performance liquid chromatograph with a UV detector (HPLC-UV)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare working standards by diluting the stock solution.

  • Sample Preparation: As with the GC-MS protocol, extract and concentrate the analyte from the sample matrix if necessary. The final residue should be dissolved in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, place 100 µL of the standard solution or sample extract.

    • Add 20 µL of pyridine (or triethylamine) to act as a catalyst and acid scavenger.

    • Add 50 µL of acetic anhydride to the vial.

    • Cap the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 20 minutes. To expedite the reaction, the vial can be gently heated to 40°C for 10 minutes.

    • After the reaction is complete, add 500 µL of a methanol/water (1:1 v/v) solution to quench the excess acetic anhydride. Vortex for 30 seconds.

  • HPLC-UV Analysis:

    • Inject 10 µL of the final solution into the HPLC system.

    • Typical HPLC conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV scan of the derivative).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the derivatization of this compound for subsequent chromatographic analysis.

Derivatization_Workflow start Start: This compound Sample/Standard extraction Sample Preparation: Extraction & Concentration (if necessary) start->extraction derivatization Derivatization Step extraction->derivatization silylation Silylation: Add Pyridine, BSTFA+TMCS Heat at 70°C derivatization->silylation For GC acylation Acylation: Add Pyridine, Acetic Anhydride React at RT/40°C derivatization->acylation For HPLC gcms GC-MS Analysis silylation->gcms hplc HPLC-UV Analysis acylation->hplc end End: Data Acquisition & Analysis gcms->end hplc->end

Caption: General workflow for the derivatization of this compound.

Caption: Silylation reaction of this compound for GC-MS analysis.

Caption: Acylation reaction of this compound for HPLC-UV analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-hydroxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. This application note presents a starting point for a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The described method is based on established protocols for structurally similar aromatic and amino compounds and provides a robust foundation for further method development and validation.[1][2]

Principle

The method employs a C18 stationary phase to separate this compound from potential impurities based on its hydrophobicity. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water allows for the retention and subsequent elution of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption. For samples with low concentrations or complex matrices, a pre-column derivatization step may be necessary to enhance detection sensitivity.[3][4][5]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[2]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (optional, for mobile phase modification)

    • This compound reference standard (>99% purity)

    • Methanol (HPLC grade, for sample preparation)

2. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. Optimization may be required depending on the specific sample matrix and desired separation performance.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Table 1: Recommended Starting HPLC Conditions

Gradient Elution Program

A gradient elution is often preferred to ensure the elution of both polar and non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Example Gradient Elution Program

3. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and should be adapted based on the sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with the sample diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.[2]

    • Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or the sample diluent).

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the sample solution to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2][6]

4. Optional Derivatization Protocol (for enhanced sensitivity)

For trace-level analysis, pre-column derivatization with a fluorescent tag may be necessary. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[3][5]

  • Reagents:

    • Borate Buffer (0.4 M, pH 9.5)

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 2-mercaptoethanol, and 11.2 mL of 0.4 M sodium borate buffer.[7]

  • Procedure:

    • To 100 µL of the sample or standard solution, add 100 µL of the OPA reagent.

    • Mix well and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system.

    • Detection should be performed using a fluorescence detector with excitation at 340 nm and emission at 455 nm.

Data Presentation

Quantitative data should be recorded and presented in a clear, tabular format for easy comparison and analysis.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
Sample 1
Sample 2

Table 3: Example Data Collection Table

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weighing Weigh Sample/ Standard Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative for Derivatization)

Derivatization_Pathway Analyte This compound (Primary Amine) Derivative Fluorescent Isoindole Derivative Analyte->Derivative + OPA o-Phthalaldehyde (OPA) + Thiol OPA->Derivative +

Caption: Reaction scheme for the pre-column derivatization with OPA.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 2-Amino-3-hydroxybenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amino and hydroxyl functional groups, a derivatization step is essential to improve the compound's volatility and thermal stability, enabling successful chromatographic separation and detection.[1][2][3] This document provides a comprehensive protocol for the silylation of this compound followed by GC-MS analysis, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic compound of interest in medicinal chemistry and drug development due to its structural motifs. Accurate and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and metabolic profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific and sensitive detection capabilities of mass spectrometry.[4]

However, direct GC-MS analysis of polar compounds like this compound is challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity.[1][2] To overcome these limitations, a derivatization step is employed to convert the polar functional groups into less polar, more volatile derivatives.[3] Silylation, which involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for such compounds.[3][5]

This application note provides a detailed experimental protocol for the analysis of this compound, including sample preparation, derivatization, and optimized GC-MS parameters.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Solvent: Acetonitrile (HPLC grade) or other suitable aprotic solvent

  • Standard laboratory glassware and equipment (vials, micropipettes, heating block, etc.)

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Derivatization:

    • Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Add 100 µL of BSTFA with 1% TMCS to the dried residue.[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[6]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Capillary Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on the required sensitivity
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.[6]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Results and Discussion

The derivatization of this compound with BSTFA results in the formation of the di-TMS derivative, where both the amino and hydroxyl groups are silylated. This derivative is significantly more volatile and thermally stable, allowing for excellent chromatographic separation on a non-polar column like the HP-5MS.

Quantitative Data

The following table summarizes the expected quantitative data for the di-TMS derivative of this compound. Please note that the retention time and relative abundances are representative and may vary depending on the specific instrumentation and analytical conditions.

Analyte Retention Time (min) Molecular Ion (M+) (m/z) Key Fragment Ions (m/z)
This compound (di-TMS derivative)~15.5278263, 191, 73

The mass spectrum of the derivatized compound is expected to show a characteristic molecular ion peak (M+) at m/z 278. Key fragment ions would include the loss of a methyl group (M-15) at m/z 263, a fragment corresponding to the silylated aromatic ring, and the characteristic trimethylsilyl ion at m/z 73.

Conclusion

The described method, involving silylation with BSTFA followed by GC-MS analysis, provides a reliable and sensitive approach for the determination of this compound. This protocol is suitable for routine analysis in research and quality control laboratories, as well as for more demanding applications in drug development and metabolic studies. The provided parameters can serve as a starting point for method development and validation.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Sample containing This compound evap Solvent Evaporation start->evap deriv Add BSTFA + 1% TMCS evap->deriv heat Heat at 70°C for 30 min deriv->heat inject Inject into GC-MS heat->inject sep Chromatographic Separation inject->sep detect Mass Spectrometric Detection sep->detect acquire Data Acquisition detect->acquire analyze Data Analysis acquire->analyze report Reporting analyze->report DrugDev_Context cluster_discovery Drug Discovery & Preclinical cluster_method Analytical Method cluster_development Clinical Development synthesis Compound Synthesis qc Quality Control (Purity) synthesis->qc metabolism In Vitro Metabolism synthesis->metabolism gcms GC-MS Analysis of This compound qc->gcms Purity Assessment metabolism->gcms Metabolite Identification pk_studies Pharmacokinetic Studies gcms->pk_studies Bioanalytical Support biomarker Biomarker Analysis pk_studies->biomarker

References

Application Notes and Protocols: 2-Amino-3-hydroxybenzonitrile as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the potential of 2-Amino-3-hydroxybenzonitrile as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The provided assay is based on the well-established Ellman's method, a robust and widely used colorimetric assay for measuring AChE activity.[1][2][3]

Introduction

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[1][4] Benzonitrile-containing compounds have been identified as a class of molecules with potential inhibitory activity against various enzymes. While the direct inhibitory activity of this compound on AChE is a subject for investigation, its structural similarity to other known enzyme inhibitors warrants its evaluation as a potential AChE inhibitor.

This document outlines a detailed protocol for an in vitro acetylcholinesterase inhibition assay, provides a structured format for data presentation, and includes a visual representation of the experimental workflow.

Principle of the Assay

The acetylcholinesterase inhibition assay described here is based on the Ellman's method.[1][2][3] This colorimetric assay involves two key reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The resulting thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][5] The presence of an inhibitor, such as potentially this compound, will reduce the rate of this color change.

Data Presentation

Quantitative data from the acetylcholinesterase inhibition assay should be summarized to determine the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibition of Acetylcholinesterase by this compound

Concentration of this compound (µM)Absorbance at 412 nm (ΔAbs/min)% Inhibition
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[1]

  • Acetylthiocholine iodide (ATCI)[1]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

  • This compound (Test Compound)

  • Donepezil or other known AChE inhibitor (Positive Control)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[2]

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration in the well should be optimized, but a starting concentration of 0.2 U/mL is recommended.[1]

  • ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[1]

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M Phosphate Buffer (pH 8.0). Store protected from light.[1]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Working Solutions of Test Compound: Prepare serial dilutions of the this compound stock solution in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Positive Control Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Donepezil) in DMSO and make serial dilutions in the same manner as the test compound.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 100 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • Control (100% Activity): 50 µL of 0.1 M Phosphate Buffer (pH 8.0) + 50 µL of AChE solution.

    • Test Compound: 50 µL of the respective this compound working solution + 50 µL of AChE solution.

    • Positive Control: 50 µL of the positive control working solution + 50 µL of AChE solution.

  • Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: To each well, add 50 µL of the DTNB solution followed by 50 µL of the ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[5]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The IC50 is the concentration at which 50% inhibition is observed.

Visualizations

Signaling Pathway and Assay Principle

AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Mechanism ATCh Acetylthiocholine (ATCh) (Substrate) AChE Acetylcholinesterase (AChE) (Enzyme) Thiocholine Thiocholine ATCh->Thiocholine AChE AceticAcid Acetic Acid DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow) (Abs @ 412 nm) DTNB->TNB reacts with Thiocholine Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE binds to & inhibits

Caption: Principle of the Ellman's method for AChE inhibition assay.

Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, DTNB, Test Compound) start->reagent_prep plate_setup Plate Setup (96-well) - Blank - Control - Test Compound - Positive Control reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add DTNB and ATCI) pre_incubation->reaction_initiation measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->measurement data_analysis Data Analysis - Calculate ΔAbs/min - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

References

The Versatile Scaffold of 2-Amino-3-hydroxybenzonitrile: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3-hydroxybenzonitrile is a promising, yet under-explored, starting material in medicinal chemistry. Its bifunctional nature, featuring ortho-amino and hydroxyl groups on a benzonitrile core, offers a unique platform for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The strategic positioning of these functional groups allows for the construction of novel molecular architectures that can interact with various biological targets. These application notes provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon established principles and the known biological activities of analogous compounds. Detailed synthetic protocols and biological evaluation methods are provided to guide researchers in harnessing the potential of this versatile scaffold.

I. Synthetic Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely available in the literature, a plausible synthetic route can be devised based on established chemical transformations of related compounds.

Protocol 1: Proposed Synthesis of this compound

This proposed multi-step synthesis starts from commercially available 2-hydroxy-3-nitrobenzaldehyde.

Step 1: Oximation of 2-hydroxy-3-nitrobenzaldehyde

  • Dissolve 2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated 2-hydroxy-3-nitrobenzaldoxime by filtration, wash with water, and dry under vacuum.

Step 2: Dehydration to 2-hydroxy-3-nitrobenzonitrile

  • Suspend the dried 2-hydroxy-3-nitrobenzaldoxime in a suitable solvent such as acetic anhydride or reflux with a dehydrating agent like thionyl chloride in an appropriate solvent.

  • Heat the reaction mixture, monitoring for the formation of the nitrile by TLC or Infrared (IR) spectroscopy (looking for the characteristic nitrile peak around 2220-2260 cm⁻¹).

  • After the reaction is complete, cool the mixture and carefully quench with water or a mild base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxy-3-nitrobenzonitrile.

Step 3: Reduction of the Nitro Group to this compound

  • Dissolve the 2-hydroxy-3-nitrobenzonitrile in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

II. Medicinal Chemistry Applications

The this compound scaffold is a valuable starting point for the synthesis of a variety of heterocyclic systems with potential therapeutic applications. The following sections highlight key areas of interest.

Kinase Inhibitors in Oncology

The aminobenzonitrile core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. The amino group can act as a hydrogen bond donor, while the nitrile group can form key interactions with the hinge region of the kinase active site.

Potential Derivatives and Targets:

  • Pyrido[2,3-d]pyrimidines: These derivatives can be synthesized by reacting this compound with appropriate reagents to form the fused pyrimidine ring. Such compounds have shown potent inhibitory activity against various tyrosine kinases, including EGFR, FGFR, and PDGFr.

  • 3-Amino-benzo[d]isoxazoles and 3-Aminoindazoles: These scaffolds can be constructed from the starting material and have demonstrated potent inhibition of c-Met kinase, a key target in non-small cell lung cancer.

Table 1: Representative Kinase Inhibitory Activity of Related Heterocyclic Scaffolds

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound
Pyrido[2,3-d]pyrimidineFGFr604e
Pyrido[2,3-d]pyrimidinePDGFr11104b
Pyrido[2,3-d]pyrimidinec-src2204b
3-Amino-benzo[d]isoxazolec-Met1.828a

Note: The data presented is for analogous compounds and serves to illustrate the potential of derivatives of this compound.

Experimental Protocol 2: General Kinase Inhibition Assay (Example: c-Met)

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 96-well plate, add the c-Met enzyme, the test compound dilutions, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DOT Diagram: General Kinase Inhibition Workflow

kinase_inhibition_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Enzyme, Compound, and Substrate to Plate prepare_reagents->plate_setup prepare_compounds->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end_point End data_analysis->end_point

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Agents

The aminophenol and benzonitrile moieties are present in various compounds with known antimicrobial properties. Derivatives of this compound could be explored for their efficacy against a range of bacterial and fungal pathogens.

Potential Derivatives:

  • Schiff Bases and Hydrazones: The amino group can be readily converted into Schiff bases or hydrazones, which are known to possess broad-spectrum antimicrobial activity.

  • Fused Heterocycles: Cyclization reactions involving the amino and hydroxyl groups can lead to the formation of benzoxazoles and other heterocyclic systems with potential antimicrobial effects.

Table 2: Antimicrobial Activity of Related Aminophenol Derivatives

Compound ClassOrganismMIC (µg/mL)
5-aminoquinoline derivativeS. aureus6.25
3-aminophenol derivativeE. coli12.5
3-aminophenol derivativeC. albicans25

Note: MIC (Minimum Inhibitory Concentration) values are for analogous compounds and indicate the potential for derivatives of this compound.

Experimental Protocol 3: Broth Microdilution Method for MIC Determination

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums, test compounds, and standard antibiotics (positive controls).

  • Procedure: a. Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate. b. Prepare a standardized inoculum of the test microorganism and add it to each well. c. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). d. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DOT Diagram: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end_point End read_results->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Agents

The ortho-aminophenol scaffold is present in molecules with neuroprotective properties. Derivatives of this compound could be investigated for their potential in treating neurodegenerative diseases by targeting pathways involved in oxidative stress, apoptosis, and neuroinflammation.

Potential Mechanisms of Action:

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative damage in neuronal cells.

  • Anti-apoptotic Effects: Derivatives could modulate the expression of key proteins in the apoptotic cascade, such as Bcl-2 and Bax.

  • JNK Inhibition: Some benzimidazole derivatives, which can be conceptually derived from o-phenylenediamines (obtainable from 2-amino-3-nitrobenzonitrile), have shown potent inhibition of c-Jun N-terminal kinase (JNK), a key player in neuronal apoptosis.

Table 3: Neuroprotective Activity of a JNK Inhibitor with a Related Scaffold

CompoundTargetKd (nM)Cell Protective Effect (IC₅₀, µM)
16f (benzimidazole derivative)JNK3461.09

Note: This data is for an analogous compound to illustrate the potential of derivatives of this compound in neuroprotection.

Experimental Protocol 4: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or induce oxidative stress with hydrogen peroxide (H₂O₂).

  • Treatment: Co-treat the cells with the neurotoxin and various concentrations of the test compound. Include a vehicle control (cells treated with neurotoxin and DMSO) and a positive control (cells treated with a known neuroprotective agent).

  • Cell Viability Assay: After a suitable incubation period (e.g., 24 hours), assess cell viability using an MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the EC₅₀ value of the compound for its neuroprotective effect.

DOT Diagram: Neuroprotection Signaling Pathway

neuroprotection_pathway cluster_stress Cellular Stress cluster_pathways Apoptotic Signaling Oxidative_Stress Oxidative Stress JNK JNK Pathway Oxidative_Stress->JNK Neurotoxins Neurotoxins Neurotoxins->JNK Bax Bax (Pro-apoptotic) JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Derivative This compound Derivative Derivative->Oxidative_Stress Inhibits Derivative->JNK Inhibits Derivative->Bcl2 Upregulates

Caption: Potential neuroprotective mechanisms of this compound derivatives.

III. Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a foundation for the synthesis of a wide array of heterocyclic compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The protocols and data presented in these application notes, based on established medicinal chemistry principles and the biological activities of analogous structures, are intended to serve as a guide for researchers to explore and unlock the full therapeutic potential of this promising molecule. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is highly encouraged.

Application Notes and Protocols: 2-Amino-3-hydroxybenzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxybenzonitrile is a promising but currently underutilized monomer in the field of material science. Its unique trifunctional nature, possessing an aromatic amine, a hydroxyl group, and a nitrile functionality, opens avenues for the synthesis of novel high-performance polymers with tailored properties. The strategic positioning of these groups allows for the formation of rigid-rod polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

The presence of the nitrile (-CN) group is of particular interest. While typically stable under polymerization conditions for PBOs, it offers a reactive site for post-polymerization modifications. This could include cross-linking to enhance mechanical properties and solvent resistance, or functionalization to introduce specific properties such as altered solubility, flame retardancy, or for use as a scaffold in biomedical applications. The polarity of the nitrile group can also lead to strong intermolecular dipole-dipole interactions, potentially increasing the glass transition temperature (Tg) and improving the overall mechanical integrity of the polymer.

This document provides a proposed application for this compound as a monomer for the synthesis of a novel polybenzoxazole. The experimental protocols are based on well-established procedures for analogous compounds, and the projected material properties are derived from literature values for similar PBO systems.

Proposed Application: Monomer for High-Performance Polybenzoxazoles (PBOs)

This compound can be utilized as an AB-type monomer or, more commonly, in conjunction with a diacid chloride to form a poly(hydroxy amide) precursor. This precursor can then be thermally cyclized to yield a polybenzoxazole. The resulting polymer would feature a repeating benzoxazole unit with a pendant nitrile group, offering a unique combination of properties.

Logical Workflow for Polymer Synthesis

G Monomer This compound + Diacid Chloride Polymerization Low-Temperature Solution Polymerization Monomer->Polymerization Precursor Poly(hydroxy amide) Precursor (with pendant nitrile groups) Polymerization->Precursor Cyclization Thermal Cyclization (Solid-State or Solution) Precursor->Cyclization PBO Final Polybenzoxazole (PBO) (with pendant nitrile groups) Cyclization->PBO Modification Post-Polymerization Modification (e.g., Cross-linking via nitrile groups) PBO->Modification Final_Material Functional High-Performance Material Modification->Final_Material

Caption: Proposed workflow for the synthesis of a functional polybenzoxazole from this compound.

Data Presentation: Predicted Properties of Nitrile-Substituted PBO

The following table summarizes the anticipated properties of a polybenzoxazole derived from this compound and a standard diacid chloride like terephthaloyl chloride. These values are extrapolated from data on analogous PBO systems and the known effects of nitrile group incorporation.

PropertyPredicted ValueRationale / Comparison
Glass Transition Temp. (Tg) > 350 °CPBOs inherently have high Tg. The polar nitrile group is expected to increase this further due to enhanced intermolecular forces.
5% Weight Loss Temp. (TGA) > 500 °C (in N₂)The benzoxazole ring is exceptionally stable. The nitrile group can contribute to higher char yield at elevated temperatures.[1]
Tensile Strength > 400 MPaComparable to other high-performance PBOs. Interchain interactions from nitrile groups may enhance strength.
Tensile Modulus > 5 GPaThe rigid PBO backbone imparts high stiffness.
Solubility LimitedExpected to be soluble only in strong acids like sulfuric acid or methanesulfonic acid, typical for PBOs.
Dielectric Constant > 3.5The polar nitrile group will likely increase the dielectric constant compared to unsubstituted PBOs.

Experimental Protocols

Protocol 1: Synthesis of Poly(hydroxy amide) Precursor

This protocol describes the synthesis of the poly(hydroxy amide) precursor via low-temperature solution polymerization.

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a precise amount of this compound and LiCl in anhydrous NMP. Stir under a gentle nitrogen flow until fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride as a solid powder to the stirred solution.

  • Add a catalytic amount of anhydrous pyridine to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 18-24 hours. The solution will become highly viscous.

  • Precipitate the resulting poly(hydroxy amide) by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Characterize the precursor using FTIR (to confirm amide bond formation) and viscometry (to determine inherent viscosity as an indicator of molecular weight).

Protocol 2: Thermal Cyclization to Polybenzoxazole

This protocol details the conversion of the poly(hydroxy amide) precursor into the final polybenzoxazole.

Materials:

  • Dried poly(hydroxy amide) precursor from Protocol 1

Procedure:

  • Cast a film of the poly(hydroxy amide) from a solution in a suitable solvent (e.g., NMP or DMAc) onto a glass plate.

  • Alternatively, use the dried polymer powder directly.

  • Place the polymer film or powder in a high-temperature oven with a nitrogen atmosphere.

  • Heat the polymer using a staged heating program:

    • 150°C for 1 hour (to remove residual solvent).

    • 250°C for 1 hour.

    • 350-400°C for 3-5 hours to effect the cyclization.

  • The completion of the cyclization reaction can be monitored by FTIR spectroscopy, observing the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring absorption bands.

  • The resulting material is the final nitrile-substituted polybenzoxazole.

Signaling Pathway (Chemical Transformation)

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Thermal Cyclization A This compound C Poly(hydroxy amide) Precursor A->C B Diacid Chloride B->C D Poly(hydroxy amide) Precursor E Polybenzoxazole (PBO) D->E Heat (Δ) F Water (byproduct) D->F -H₂O

Caption: Two-step synthesis of the target polybenzoxazole.

Potential for Post-Polymerization Modification

The pendant nitrile groups on the PBO backbone are valuable for further tailoring the material's properties.

Cross-linking via Nitrile Trimerization

At very high temperatures (often > 400°C) or in the presence of specific catalysts, nitrile groups can undergo cyclotrimerization to form triazine rings. This process creates covalent cross-links between the polymer chains, significantly enhancing the material's thermal stability, mechanical strength, and solvent resistance.

G PBO1 PBO Chain 1 ---CN Triazine Triazine Cross-link PBO1->Triazine Heat/Catalyst PBO2 PBO Chain 2 ---CN PBO2->Triazine Heat/Catalyst PBO3 PBO Chain 3 ---CN PBO3->Triazine Heat/Catalyst

Caption: Nitrile trimerization for polymer cross-linking.

This cross-linking capability makes these PBOs attractive for applications in aerospace composites, high-temperature adhesives, and microelectronics, where ultimate performance and durability are required. The ability to process the polymer in its un-cross-linked state and then cure it in-situ is a significant manufacturing advantage.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-3-hydroxybenzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product Fails to Crystallize or "Oils Out" 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated. 3. High level of impurities present.1. Lower the temperature of the solution slowly. Try adding a co-solvent in which the compound is less soluble to reduce the overall solvent power. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. 3. Consider an alternative purification method like column chromatography to remove impurities before attempting recrystallization.[1][2]
Low Yield After Recrystallization 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. The solution was not cooled sufficiently before filtration. 3. Premature crystallization occurred during hot filtration.1. Reduce the solvent volume by evaporation and cool the solution again. 2. Ensure the flask is thoroughly cooled in an ice bath before filtering the crystals. 3. For hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.
Product is Colored (Yellow/Brown) 1. Presence of oxidized impurities. Aromatic amines are susceptible to air oxidation. 2. Residual starting materials or byproducts.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] 2. Perform column chromatography to separate the colored impurities from the final product.
Multiple Spots on TLC After Purification 1. Incomplete separation of impurities. 2. Decomposition of the compound on the silica gel plate. 3. Co-elution of impurities with the product during column chromatography.1. Re-purify the material using a different solvent system or purification technique. 2. For TLC of amines, add a small amount of triethylamine (0.1-1%) to the mobile phase to prevent streaking and decomposition.[3] 3. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent mixture may be necessary.
Streaking on TLC Plate 1. The compound is highly polar and interacts strongly with the silica gel. 2. The sample is too concentrated. 3. The compound is acidic or basic.1. Use a more polar mobile phase to improve elution. 2. Dilute the sample before spotting it on the TLC plate. 3. For amines, add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Due to the presence of polar amino and hydroxyl groups and a nonpolar benzene ring, a solvent of intermediate polarity or a mixed solvent system is often effective. Good starting points for solvent screening include ethanol, isopropanol, or a mixture of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexanes.[4][5] The ideal solvent should dissolve the compound when hot but not when cold.[6][7]

Q2: What type of chromatography is most suitable for purifying this compound?

A2: Normal-phase flash column chromatography using silica gel is a common and effective method for purifying polar aromatic compounds. Given the polar nature of this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.[8][9] For highly polar compounds that are difficult to elute, aqueous normal-phase chromatography (a form of HILIC) can also be considered.[10]

Q3: How can I prevent my this compound from degrading during purification?

A3: Aromatic amines can be sensitive to air and light, leading to oxidation and discoloration. It is advisable to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and to protect the compound from light by wrapping flasks in aluminum foil.

Q4: What are the expected Rf values for this compound on a TLC plate?

A4: The Rf value will depend on the solvent system used. For polar compounds on silica gel, an ideal Rf for column chromatography is typically between 0.2 and 0.4.[3] A good starting solvent system to test is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).[8] If the compound does not move from the baseline, a more polar system like methanol in dichloromethane may be required.[8][9]

Q5: My purified product has a broad melting point range. What does this indicate?

A5: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification steps, such as re-recrystallization or column chromatography, are recommended to improve purity.

Quantitative Data

Purification Method Compound Type Solvent System Typical Yield Typical Purity Reference
Recrystallizationp-AminophenolWater>85%>99%[11]
Flash ChromatographyLinalool (polar alcohol)Isocratic: 15% Ethyl Acetate/Hexanes>95%97-99%[12]
Flash ChromatographyLinalool (polar alcohol)Gradient: 5-25% Ethyl Acetate/Hexanes>95%97-99%[12]
Extractive Purificationp-AminophenolToluene/AnilineHighHigh[13][14]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4. For amines, it is often beneficial to add 0.1-1% triethylamine to the eluent.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification method Choose Purification Method (Recrystallization or Chromatography) start->method recrystallization Recrystallization method->recrystallization Solid chromatography Column Chromatography method->chromatography Liquid/Solid oil_out Problem: Fails to Crystallize / Oils Out recrystallization->oil_out low_yield Problem: Low Yield recrystallization->low_yield analyze_purity Analyze Purity (TLC, Melting Point, etc.) recrystallization->analyze_purity tlc_issue Problem: Streaking / Multiple Spots on TLC chromatography->tlc_issue chromatography->analyze_purity recryst_solution Adjust Solvent System Add Seed Crystal oil_out->recryst_solution Solution yield_solution Reduce Solvent Volume Ensure Proper Cooling low_yield->yield_solution Solution tlc_solution Optimize Mobile Phase (Add modifier, e.g., Et3N) tlc_issue->tlc_solution Solution is_pure Is Product Pure? analyze_purity->is_pure end Pure Product Obtained is_pure->end Yes repurify Re-purify (Consider alternative method) is_pure->repurify No repurify->method

Caption: Troubleshooting workflow for the purification of this compound.

References

Navigating the Synthesis of 2-Amino-3-hydroxybenzonitrile: A Technical Guide to Plausible Routes and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

The direct, established synthesis of 2-Amino-3-hydroxybenzonitrile is not well-documented in publicly available scientific literature. This technical guide, therefore, provides researchers, scientists, and drug development professionals with a framework for approaching its synthesis based on established organic chemistry principles and data from the preparation of analogous compounds. This guide outlines plausible synthetic pathways and offers troubleshooting advice for potential challenges.

Frequently Asked Questions (FAQs)

Q1: Why is there no straightforward, documented synthesis for this compound?

A1: The synthesis of this compound is challenging due to the specific arrangement of the three functional groups on the benzene ring. The ortho- and meta-directing effects of the hydroxyl and amino groups, respectively, relative to the cyano group, require a carefully planned, multi-step synthesis to achieve the desired regiochemistry. The inherent reactivity of the amino and hydroxyl groups also necessitates the use of protecting groups to prevent unwanted side reactions during the introduction of the cyano group.

Q2: What are the primary challenges to consider when designing a synthesis for this molecule?

A2: The main challenges include:

  • Regiocontrol: Introducing the amino, hydroxyl, and cyano groups at positions 1, 2, and 3 is difficult to achieve in a single step.

  • Functional Group Compatibility: The amino and hydroxyl groups are sensitive to many reagents used for cyanation.

  • Side Reactions: The potential for polymerization, oxidation, and the formation of isomeric byproducts is high.

  • Purification: Separating the desired product from starting materials, intermediates, and byproducts can be complex.

Proposed Synthetic Pathways and Troubleshooting

Given the lack of a direct synthetic route, two plausible multi-step pathways are proposed, starting from readily available precursors.

Pathway 1: From 2-Amino-3-nitrophenol

This pathway involves the introduction of the cyano group via a Sandmeyer reaction on a protected diamine intermediate.

G A 2-Amino-3-nitrophenol B Protection of Amino Group A->B C Reduction of Nitro Group B->C D Protection of Second Amino Group C->D E Diazotization (Sandmeyer Reaction) D->E F Introduction of Cyano Group E->F G Deprotection F->G H This compound G->H

Caption: Proposed synthetic workflow starting from 2-Amino-3-nitrophenol.

Troubleshooting Guide for Pathway 1

Step Potential Issue Possible Cause Suggested Solution
Protection of Amino Group Incomplete reaction or formation of multiple products.Inappropriate protecting group or reaction conditions.Screen different amino protecting groups (e.g., Boc, Cbz). Optimize base, solvent, and temperature.
Reduction of Nitro Group Incomplete reduction or reduction of other functional groups.Inefficient reducing agent or harsh conditions.Use a chemoselective reducing agent like catalytic hydrogenation (e.g., Pd/C) or transfer hydrogenation.
Sandmeyer Reaction Low yield of the nitrile product.Decomposition of the diazonium salt. Incomplete diazotization.Maintain low temperatures (0-5 °C) during diazotization and cyanation. Use freshly prepared sodium nitrite solution. Ensure the copper(I) cyanide catalyst is active.
Deprotection Incomplete removal of protecting groups or degradation of the product.Harsh deprotection conditions.Choose protecting groups that can be removed under mild conditions (e.g., acid-labile Boc group). Carefully control the deprotection reaction time and temperature.
Pathway 2: From 3-Hydroxy-2-nitrobenzaldehyde

This pathway involves the conversion of an aldehyde to a nitrile, followed by the reduction of the nitro group.

G A 3-Hydroxy-2-nitrobenzaldehyde B Protection of Hydroxyl Group A->B C Oxime Formation B->C D Dehydration to Nitrile C->D E Reduction of Nitro Group D->E F Deprotection E->F G This compound F->G

Caption: Proposed synthetic workflow starting from 3-Hydroxy-2-nitrobenzaldehyde.

Troubleshooting Guide for Pathway 2

Step Potential Issue Possible Cause Suggested Solution
Protection of Hydroxyl Group Low yield of protected product.Steric hindrance or inappropriate protecting group.Consider less bulky protecting groups (e.g., MOM, SEM). Optimize reaction conditions (base, solvent, temperature).
Oxime Formation Incomplete conversion of the aldehyde to the oxime.Suboptimal pH or temperature.Adjust the pH of the reaction mixture to be near neutral or slightly basic. Control the temperature, as the reaction can be exothermic.[1]
Dehydration to Nitrile Low yield of the nitrile. Formation of byproducts.Inefficient dehydrating agent. High reaction temperature leading to side reactions.Screen various dehydrating agents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. Maintain careful temperature control to avoid unwanted side reactions.
Reduction of Nitro Group Incomplete reduction or unwanted side reactions.Reducing agent not compatible with the nitrile group.Use a reducing agent that selectively reduces the nitro group without affecting the nitrile, such as catalytic hydrogenation with a suitable catalyst (e.g., PtO2).
Deprotection Difficulty in removing the protecting group. Degradation of the final product.The protecting group is too stable. Harsh deprotection conditions.Select a protecting group that can be cleaved under conditions that will not affect the amino and nitrile groups.

Experimental Protocols for Analogous Reactions

The following are generalized protocols for key transformations, based on the synthesis of structurally similar molecules. These should be adapted and optimized for the specific substrates in the proposed pathways.

General Procedure for Oxime Formation from an Aldehyde

  • Dissolve the aldehyde in a suitable solvent (e.g., ethanol, toluene).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) to neutralize the liberated HCl.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

General Procedure for Dehydration of an Aldoxime to a Nitrile

  • Dissolve the aldoxime in a suitable solvent (e.g., DMF, acetonitrile, or a high-boiling non-polar solvent for azeotropic removal of water).

  • Add the dehydrating agent (e.g., acetic anhydride, thionyl chloride, phosphorus pentoxide) portion-wise, maintaining temperature control.

  • Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench any remaining dehydrating agent.

  • Extract the product with a suitable organic solvent, wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude nitrile by column chromatography or recrystallization.

General Procedure for Catalytic Hydrogenation (Reduction of a Nitro Group)

  • Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, PtO2).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound.

Disclaimer: The synthetic pathways and troubleshooting guides provided are based on chemical principles and analogous reactions. The synthesis of this compound has not been established in the cited literature. These suggestions are intended for experienced synthetic chemists and require careful experimental design, execution, and optimization. All reactions should be performed with appropriate safety precautions.

References

Technical Support Center: Optimizing Reaction Conditions with 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-hydroxybenzonitrile. The information is designed to help optimize reaction conditions and address common challenges encountered during its use in complex organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound possesses three primary reactive functional groups:

  • Amino group (-NH₂): A nucleophilic site that can undergo reactions such as acylation, alkylation, and diazotization. It is also a basic site.

  • Hydroxyl group (-OH): A nucleophilic and weakly acidic site, allowing for reactions like O-alkylation, esterification, and etherification.

  • Nitrile group (-C≡N): Can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.

The relative reactivity of the amino and hydroxyl groups can often be controlled by adjusting reaction conditions, such as pH and the choice of reagents.

Q2: How can I selectively protect the amino or hydroxyl group?

A2: Selective protection is crucial for directing reactivity.

  • Protecting the Amino Group: Standard amine protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) can be used under basic conditions. The choice of base is critical to avoid deprotonation of the phenolic hydroxyl group. Mild bases like sodium bicarbonate are often preferred.

  • Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., using benzyl bromide with a mild base) or a silyl ether (e.g., using TBSCl with imidazole). The higher nucleophilicity of the amino group may require it to be protected first.

Q3: What are some common solvents for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction.

  • Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often suitable for nucleophilic substitution reactions involving the amino or hydroxyl groups.

  • Ethers such as Tetrahydrofuran (THF) or 1,4-dioxane are good general-purpose solvents.

  • For reactions where removal of water is critical, aromatic hydrocarbons like toluene can be used, often with a Dean-Stark apparatus.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions

Potential Causes:

  • Competitive O-Alkylation/O-Acylation: The hydroxyl group can compete with the amino group for the electrophile.

  • Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent.

  • Inappropriate Base: The base may be too weak to sufficiently deprotonate the nucleophile or strong enough to deprotonate the hydroxyl group, leading to side reactions.

  • Steric Hindrance: Bulky electrophiles can react slowly with the ortho-positioned amino group.

Solutions:

  • Protect the Hydroxyl Group: Prior protection of the -OH group will prevent O-alkylation/acylation.

  • Optimize the Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acylations, pyridine is often used as both a base and a catalyst.

  • Solvent Selection: Ensure all reactants are fully dissolved. A co-solvent system might be necessary.

  • Temperature Control: Gradually increasing the reaction temperature can improve reaction rates, but monitor for potential side product formation.

Issue 2: Formation of Unwanted Side Products in Cyclization Reactions

Potential Causes:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions leading to polymers or dimers can be favored over the desired intramolecular cyclization.

  • Incorrect Reaction Conditions: Temperature, catalyst, or reaction time may not be optimal for the desired cyclization pathway.

  • Ambident Nucleophilicity: Both the amino and hydroxyl groups can act as nucleophiles, potentially leading to different cyclized products.

Solutions:

  • High Dilution Conditions: Running the reaction at a lower concentration favors intramolecular cyclization. This can be achieved by slowly adding the reactant to the reaction vessel over an extended period.

  • Catalyst Screening: If a catalyst is used, screen different types (acidic, basic, or metal-based) to find one that selectively promotes the desired reaction.

  • Temperature and Time Optimization: Systematically vary the reaction temperature and time, monitoring the reaction progress by TLC or LC-MS to identify the optimal conditions for product formation while minimizing side reactions.

  • Selective Protection: Protect the functional group that is not intended to participate in the cyclization.

Issue 3: Difficulty in Product Purification

Potential Causes:

  • Similar Polarity of Product and Starting Material: If the product has a similar polarity to the starting material, separation by column chromatography can be challenging.

  • Formation of Tars or Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of intractable materials.

  • Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).

Solutions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.

  • Acid-Base Extraction: The amino and hydroxyl groups allow for purification via acid-base extraction. The product can be extracted into an acidic or basic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then the pH can be adjusted to precipitate the purified product.

  • Reaction Monitoring: Carefully monitor the reaction to avoid excessive heating or extended reaction times that can lead to decomposition and tar formation.

Data Presentation

Table 1: Optimization of N-Alkylation of this compound with Benzyl Bromide

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield of N-benzyl product (%)Yield of O-benzyl product (%)
1K₂CO₃ (1.5)Acetonitrile60124530
2NaH (1.1)THF2561085
3Triethylamine (2.0)DCM252465<5
4DIPEA (2.0)DMF501275<5

Table 2: Effect of Catalyst on Cyclization to a Benzoxazole Derivative

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene11024<10
2p-TsOH (10)Toluene110875
3Acetic Acid (50)Toluene1101260
4ZnCl₂ (15)Xylene140685

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C, add triethylamine (1.5 eq.).

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Cyclization to a Benzoxazole Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acylated this compound derivative (1.0 eq.) in toluene.

  • Addition of Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. A Dean-Stark trap can be used to remove water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Optional Protection cluster_reaction Core Reaction cluster_deprotection Optional Deprotection cluster_end Final Product start This compound protect_N N-Protection (e.g., Boc₂O) start->protect_N Selective Conditions protect_O O-Protection (e.g., BnBr) start->protect_O Selective Conditions alkylation Alkylation / Acylation (N or O selective) start->alkylation Direct Reaction cyclization Cyclization start->cyclization One-pot protect_N->alkylation protect_O->alkylation alkylation->cyclization deprotect Deprotection alkylation->deprotect purification Purification (Chromatography / Recrystallization) alkylation->purification No Deprotection Needed cyclization->purification deprotect->purification product Final Product purification->product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Decomposition issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Decomposition issue->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Change Solvent/Catalyst cause1->sol1c sol2a Use Protecting Groups cause2->sol2a sol2b Optimize Stoichiometry cause2->sol2b sol2c Lower Temperature cause2->sol2c sol3a Milder Reaction Conditions cause3->sol3a sol3b Inert Atmosphere cause3->sol3b sol3c Check Reagent Purity cause3->sol3c

Caption: A troubleshooting decision tree for addressing low reaction yields.

How to improve the yield of 2-Amino-3-hydroxybenzonitrile reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction yield of 2-Amino-3-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthesis methods include the Sandmeyer reaction starting from 3-amino-2-hydroxyphenol, the reduction of 2-hydroxy-3-nitrobenzonitrile, and ortho-cyanation of 2-aminophenol derivatives. The choice of route often depends on the availability of starting materials and scalability requirements.

Q2: My Sandmeyer reaction yield is consistently low. What is the most critical parameter to control?

A2: Temperature control during the diazotization step is the most critical parameter. The formation of the diazonium salt from the corresponding amine must be conducted at low temperatures, typically between 0-5°C, to prevent its decomposition and the formation of unwanted phenol byproducts.[1]

Q3: I am observing a significant amount of dark, insoluble material in my reaction mixture. What could this be?

A3: This is likely due to polymerization or the formation of triazine byproducts. Elevated temperatures (>100°C) can cause self-condensation of benzonitrile products, leading to high-melting triazines that reduce yield and can interfere with purification.[1] Careful temperature management throughout the reaction and workup is essential.

Q4: Can I use a different copper salt in the Sandmeyer cyanation reaction?

A4: Yes, while copper(I) cyanide (CuCN) is most commonly used, other copper salts can be employed.[2][3] However, the choice of catalyst can impact reactivity and yield. For cyanation, CuCN is generally preferred. Stoichiometric amounts are often used to ensure better reactivity.[3]

Q5: How can I effectively purify the final this compound product?

A5: Purification typically involves an acidic workup to remove basic impurities, followed by extraction into an organic solvent.[4] The crude product can then be purified by recrystallization from a suitable solvent system (e.g., toluene-methylene chloride) or by column chromatography on silica gel.[4]

Troubleshooting Guides

Guide 1: Low Yield in Sandmeyer Reaction from 3-Amino-2-hydroxyphenol

The Sandmeyer reaction is a powerful method but requires careful control over several parameters to achieve high yields.[2][5]

Issue Potential Cause Recommended Solution
Low Conversion of Starting Amine Incomplete Diazotization: The formation of the diazonium salt is inefficient.Ensure the reaction is maintained at 0-5°C during the addition of sodium nitrite.[1] Use a slight excess of nitrous acid and check for its presence with starch-iodide paper.
Decomposition of Diazonium Salt: The intermediate is unstable at higher temperatures.Maintain strict temperature control (0-5°C) until the addition to the cyanide solution. Work quickly once the salt is formed.
Formation of Phenolic Byproducts Premature reaction with water: The diazonium salt reacts with water before the cyanide nucleophile.The diazonium salt solution should be added to the copper(I) cyanide solution, not the other way around. Ensure the cyanide solution is well-stirred and ready for the addition.
Low Yield of Nitrile Product Ineffective Cyanide Displacement: The copper(I) cyanide catalyst may be inactive or the reaction conditions are suboptimal.Use freshly prepared or high-quality copper(I) cyanide. Ensure the reaction is sufficiently heated (as per the specific protocol) after the addition of the diazonium salt to drive the displacement.[4]
Side Reactions: The aryl radical intermediate may form biaryl byproducts.[2]Ensure a homogenous solution and efficient stirring. The use of a co-solvent might be necessary depending on the substrate's solubility.
Guide 2: Challenges in Ortho-Cyanation of 2-Aminophenol

Direct cyanation of phenols can be an alternative route, often involving electrophilic cyanating agents.[6]

Issue Potential Cause Recommended Solution
No Reaction or Low Conversion Poor Electrophilicity of Cyanating Agent: The cyanating agent is not reactive enough under the chosen conditions.Consider using a more reactive cyanating agent in the presence of a Lewis acid like a boron trihalogenide to activate the substrate.[6]
Deactivation of the Aromatic Ring: The amino group can be protonated under acidic conditions, deactivating the ring towards electrophilic attack.The reaction should be carried out under non-protic conditions. Protecting the amino group prior to cyanation may be necessary.
Formation of Multiple Isomers Lack of Ortho-Selectivity: The cyanating agent adds to other positions on the aromatic ring.Use a directing group strategy. The reaction of a 2-aminophenol with a cyanating agent in the presence of a boron trihalogenide can provide high ortho-selectivity.[6]
Difficult Purification Complex Reaction Mixture: The presence of starting material, multiple isomers, and byproducts complicates isolation.Optimize the reaction for selectivity first. Purification will likely require column chromatography. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Data Presentation

Table 1: Comparative Yields of 2-Hydroxybenzonitrile with Different Dehydrating Agents (Analogous Reaction)

This data, based on the synthesis of the related compound 2-hydroxybenzonitrile from salicylaldoxime, illustrates the critical impact of the dehydrating agent on product yield.[1] A similar trend can be expected when a dehydration step is involved in the synthesis of this compound.

Dehydrating AgentTypical SolventTemperature (°C)Reported Yield (%)
Thionyl ChlorideToluene20-40~96%
Acetic AnhydrideAcetic AnhydrideRefluxModerate to High
Formic Acid / Sodium FormateFormic AcidReflux~87%
p-Toluene Sulfonic AcidTolueneRefluxHigh

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of an aryl nitrile from an aryl amine, which is the core of synthesizing this compound from its corresponding amine precursor.

Step A: Diazotization of 3-Amino-2-hydroxyphenol

  • Prepare a solution of 3-Amino-2-hydroxyphenol in aqueous hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Ensure the temperature does not exceed 5°C.[1]

  • Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is now complete.

Step B: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent (e.g., water or toluene).[1][4]

  • Warm the CuCN solution to approximately 60-70°C.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the hot CuCN solution. Vigorous evolution of nitrogen gas will occur.[2]

  • After the addition is complete, heat the reaction mixture (e.g., at 80-90°C) for 1-2 hours to ensure the reaction goes to completion.[4]

  • Cool the mixture to room temperature. Acidify with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloroethane).[1][4]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_workflow General Experimental Workflow: Sandmeyer Synthesis A 1. Diazotization (3-Amino-2-hydroxyphenol in HCl) B 2. Add NaNO₂ Solution (Maintain 0-5°C) A->B Critical Temp Control D 4. Add Diazonium Salt to CuCN (Control N₂ Evolution) B->D Formed Diazonium Salt C 3. Prepare CuCN Solution C->D E 5. Reaction Workup (Extraction & Washing) D->E Reaction Complete F 6. Purification (Recrystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: General workflow for the Sandmeyer synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze crude mixture by TLC/GC. Is starting material present? Start->CheckTLC IncompleteDiaz Problem: Incomplete Diazotization CheckTLC->IncompleteDiaz Yes CheckByproducts Are significant byproducts (e.g., phenols) present? CheckTLC->CheckByproducts No SolutionDiaz Solution: 1. Verify temperature is 0-5°C. 2. Check NaNO₂ quality/stoichiometry. 3. Ensure sufficient acid. IncompleteDiaz->SolutionDiaz Decomp Problem: Diazonium Salt Decomposition CheckByproducts->Decomp Yes PoorDisplace Problem: Ineffective Cyanide Displacement CheckByproducts->PoorDisplace No SolutionDecomp Solution: 1. Maintain strict 0-5°C control. 2. Use diazonium salt immediately after formation. Decomp->SolutionDecomp SolutionDisplace Solution: 1. Use fresh, high-quality CuCN. 2. Ensure adequate temperature during displacement step. PoorDisplace->SolutionDisplace

Caption: A logical flowchart for troubleshooting low yield in the Sandmeyer reaction.

G cluster_mechanism Simplified Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ (Aryl Amine) ArN2 Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2 NaNO₂, H⁺ (Diazotization) ArRadical Ar• (Aryl Radical) + N₂ ArN2->ArRadical e⁻ transfer from Cu(I) ArCN Ar-CN (Aryl Nitrile) ArRadical->ArCN •CN transfer from Cu(II) Cu1 Cu(I)CN Cu1->ArN2 Cu2 Cu(II)CNX Cu2->ArRadical Cu2->Cu1 Regeneration

Caption: Simplified radical mechanism pathway for the copper-catalyzed Sandmeyer cyanation.

References

Stability issues of 2-Amino-3-hydroxybenzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-3-hydroxybenzonitrile in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Discoloration of this compound solutions is a common issue, primarily caused by oxidation. Like other aminophenols, this compound is susceptible to oxidation, especially in the presence of air (oxygen) and light. The aromatic amino and hydroxyl groups on the benzene ring make the molecule electron-rich and thus prone to oxidation, leading to the formation of colored polymeric products.

Troubleshooting Steps:

  • Solvent Choice: The stability of aminophenols can be solvent-dependent. While specific data for this compound is limited, polar protic solvents may facilitate oxidation. Consider using deoxygenated solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect your solutions from light by using amber-colored vials or wrapping the container in aluminum foil.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as sodium metabisulfite or butylated hydroxytoluene (BHT), may inhibit oxidation. However, ensure the antioxidant does not interfere with your downstream experiments.

  • pH Control: The rate of oxidation can be pH-dependent. For aminophenols, the rate of auto-oxidation can increase at higher pH values. Buffering the solution to a slightly acidic or neutral pH might improve stability.[1]

Q2: I am observing precipitation in my this compound solution. What could be the reason?

A2: Precipitation can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in certain solvents. Solubility of similar compounds, like aminophenols, varies significantly with the solvent polarity.[2] For instance, 2-aminophenol is very soluble in polar aprotic solvents like DMSO and DMF, but only slightly soluble in less polar solvents like toluene and benzene.[3]

  • Degradation Products: The observed precipitate could be insoluble degradation products formed over time. As the parent compound degrades, the resulting products may have different solubility profiles.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

Troubleshooting Steps:

  • Solubility Data: Refer to the solubility data in the table below to select an appropriate solvent.

  • Co-solvents: If the compound has low solubility in a desired solvent, using a co-solvent system might improve solubility. For example, adding a small amount of DMSO or DMF to a less polar solvent can enhance the solubility of polar compounds.[3]

  • Filtration: If you suspect the precipitate is due to degradation, filter the solution before use. However, this will also reduce the concentration of the active compound if significant degradation has occurred.

  • Fresh Solutions: Prepare solutions fresh before use to minimize the formation of degradation-related precipitates.

Q3: How does the choice of solvent affect the stability of this compound?

A3: The solvent can significantly impact the stability of this compound in several ways:

  • Polarity: Polar solvents can influence the rate of degradation reactions. For instance, polar protic solvents can participate in hydrogen bonding and may facilitate certain degradation pathways.

  • Oxygen Solubility: The solubility of oxygen varies between solvents, which can affect the rate of oxidation.

  • pH: For aqueous or protic solvent systems, the pH of the solution is a critical factor. As with other aminophenols, the stability of this compound is expected to be pH-dependent.[1][4][5]

General Recommendations:

  • For short-term storage, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices due to their high solvating power for polar molecules.[3]

  • For reactions where protic solvents are required, consider using deoxygenated water or alcohols and buffering the solution.

  • Avoid prolonged storage in any solvent, especially if exposed to air and light.

Data Presentation

Table 1: Solubility of Aminophenol Analogs in Various Solvents

Solvent ClassSolvent ExamplesSolubility of AminophenolsReference
Polar Protic Water, Methanol, EthanolGenerally soluble, especially in hot water. Solubility can be pH-dependent.[2]
Polar Aprotic DMSO, DMF, AcetonitrileVery soluble.[2][3]
Less Polar Dichloromethane (DCM), Ethyl AcetateLow to moderate solubility.[3]
Non-Polar Toluene, Hexane, Diethyl EtherVery low to insoluble.[3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to develop stability-indicating analytical methods.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Photodegradation: Expose a solution to UV light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the compound and separating it from its degradation products.[7][8][9]

1. Instrument and Column:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column is a good starting point.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be compatible with the analyte) and an organic modifier (e.g., acetonitrile or methanol).

  • The initial mobile phase composition should be chosen based on the polarity of this compound.

3. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples (from the forced degradation study).

  • Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.

  • The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Stability_Troubleshooting_Workflow Start Instability Observed (e.g., Discoloration, Precipitation) Identify_Cause Identify Potential Cause Start->Identify_Cause Check_Solvent Review Solvent Choice (Polarity, Purity) Check_Conditions Assess Experimental Conditions (Air, Light, Temperature, pH) Oxidation Oxidation Identify_Cause->Oxidation Discoloration Low_Solubility Low Solubility Identify_Cause->Low_Solubility Precipitation Degradation Degradation Identify_Cause->Degradation Both Implement_Solution Implement Corrective Actions Oxidation->Implement_Solution Low_Solubility->Implement_Solution Degradation->Implement_Solution Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Implement_Solution->Use_Inert_Atmosphere Protect_From_Light Protect from Light Implement_Solution->Protect_From_Light Control_pH Control pH Implement_Solution->Control_pH Choose_Better_Solvent Select Appropriate Solvent (e.g., DMSO, DMF) Implement_Solution->Choose_Better_Solvent Use_Cosolvent Use Co-solvent Implement_Solution->Use_Cosolvent Prepare_Fresh Prepare Fresh Solutions Implement_Solution->Prepare_Fresh End Stable Solution Use_Inert_Atmosphere->End Protect_From_Light->End Control_pH->End Choose_Better_Solvent->End Use_Cosolvent->End Prepare_Fresh->End

Caption: Troubleshooting workflow for stability issues of this compound.

Oxidative_Degradation_Pathway cluster_main Plausible Oxidative Degradation Pathway cluster_conditions Conditions A This compound B Intermediate (e.g., Quinone-imine) A->B Oxidation C Polymeric Products (Colored) B->C Polymerization O2 O2 (Air) O2->B Light Light Light->B pH pH pH->B

Caption: Plausible oxidative degradation pathway for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Amino-3-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The poor aqueous solubility of this compound can be attributed to its molecular structure. It is a largely non-polar aromatic compound. While it possesses polar amino (-NH2) and hydroxyl (-OH) groups capable of hydrogen bonding, the molecule's hydrophobicity and crystalline structure can limit its interaction with water molecules, leading to low solubility.[1]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This includes water, buffered solutions at different pH values, and common organic solvents. This initial screening will provide a baseline understanding of the compound's solubility profile and guide the selection of an appropriate solubilization strategy.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH modification can significantly impact the solubility of ionizable compounds.[2][3] this compound contains a basic amino group and an acidic hydroxyl group, making it amphoteric.[4]

  • In acidic conditions (low pH): The amino group will be protonated (-NH3+), forming a salt that is generally more water-soluble.[4][5]

  • In alkaline conditions (high pH): The hydroxyl group can be deprotonated (-O-), also forming a more soluble salt.[4] Experimenting with a range of pH values is crucial to identify the optimal pH for solubilization.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes.[7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[6][8]

Q5: When should I consider using surfactants?

A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[9] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[9][10] Surfactants are particularly useful when pH modification and co-solvents are insufficient or not viable. Common pharmaceutical surfactants include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated and thermodynamically unstable.1. Optimize Solvent System: Re-evaluate the co-solvent ratio or pH to ensure the compound is fully dissolved within its solubility limit. 2. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP, which can help maintain a supersaturated state.[11]
Inconsistent solubility results between experiments. - Inaccurate measurements of compound or solvent. - Temperature fluctuations. - pH of the solution is not controlled.1. Standardize Procedures: Ensure accurate weighing and volume measurements. 2. Control Temperature: Perform solubility experiments at a constant, controlled temperature. 3. Buffer Solutions: Use buffered solutions to maintain a constant pH.
The chosen solvent system is not suitable for the intended application (e.g., cell-based assays). The solvent (e.g., high concentration of DMSO) is toxic to cells.1. Explore Alternative Solvents: Investigate less toxic co-solvents like ethanol or PEG 300. 2. Use Formulation Technologies: Consider cyclodextrin complexation or lipid-based formulations to reduce the concentration of organic solvent required.[10][12]
Difficulty dissolving the compound even in organic solvents. The compound may exist in a highly stable crystalline form.1. Apply Energy: Use sonication or gentle heating to aid dissolution. 2. Particle Size Reduction: Micronization or nanosizing can increase the surface area and improve the dissolution rate.[13][14] 3. Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion with a polymer carrier to disrupt the crystal lattice.[1][11]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening
  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, etc., v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture following the equilibration and analysis steps outlined in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

pHBuffer SystemSolubility (µg/mL)
2.0Citrate150
4.0Citrate25
6.0Phosphate5
7.4Phosphate8
8.0Borate50
10.0Borate200

Table 2: Example Co-solvent Effects on Solubility

Co-solventConcentration (v/v %)Solubility (µg/mL)
Ethanol10%50
20%120
40%300
Propylene Glycol10%45
20%110
40%280
PEG 40010%60
20%150
40%400

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_evaluation Evaluation cluster_advanced Advanced Strategies start Poorly Soluble This compound ph_screen pH Screening (pH 2-10) start->ph_screen cosolvent_screen Co-solvent Screening (e.g., EtOH, PG, PEG) start->cosolvent_screen ph_result Solubility > Target? ph_screen->ph_result cosolvent_result Solubility > Target? cosolvent_screen->cosolvent_result surfactants Surfactant Screening (e.g., Tweens, Spans) ph_result->surfactants No cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) ph_result->cyclodextrins No solid_dispersion Solid Dispersions (e.g., with PVP, HPMC) ph_result->solid_dispersion No end_point Optimized Formulation ph_result->end_point Yes cosolvent_result->surfactants No cosolvent_result->cyclodextrins No cosolvent_result->solid_dispersion No cosolvent_result->end_point Yes surfactants->end_point cyclodextrins->end_point solid_dispersion->end_point

Caption: A workflow for enhancing the solubility of this compound.

signaling_pathway cluster_compound Compound Properties cluster_environment Aqueous Environment cluster_ionization Ionization State compound This compound properties Amphoteric Nature (Acidic -OH, Basic -NH2) compound->properties low_ph Low pH (Acidic) properties->low_ph high_ph High pH (Alkaline) properties->high_ph protonated Protonated (-NH3+) Increased Polarity low_ph->protonated deprotonated Deprotonated (-O-) Increased Polarity high_ph->deprotonated solubility Enhanced Aqueous Solubility protonated->solubility deprotonated->solubility

Caption: The influence of pH on the ionization and solubility of this compound.

References

Side reactions to consider with 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-hydroxybenzonitrile. The information is designed to help anticipate and address potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

This compound is a trifunctional molecule, and its reactivity is dictated by the interplay of the nitrile, amino, and hydroxyl groups on the aromatic ring. The primary modes of reactivity include:

  • Reactions involving the o-aminophenol core: The adjacent amino and hydroxyl groups are prone to oxidation and can participate in cyclization reactions.

  • Reactions of the nitrile group: The cyano group can undergo hydrolysis, reduction, or nucleophilic addition.

  • Electrophilic aromatic substitution: The electron-donating amino and hydroxyl groups activate the benzene ring towards substitution, though the nitrile group is deactivating.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

The formation of colored impurities is a common issue when working with 2-aminophenol derivatives. This is most likely due to oxidation of the o-aminophenol core.[1][2]

  • Cause: Exposure to air (oxygen), especially under neutral or basic conditions, can lead to the formation of highly colored quinone-imine species, which can further polymerize.[1][3][4]

  • Troubleshooting:

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Use degassed solvents.

    • Avoid prolonged exposure to air during workup and purification.

    • Store the compound under an inert atmosphere and protected from light.[1]

Q3: I am trying to perform a reaction at the amino group, but I am getting a complex mixture of products. What could be the side reactions?

Besides the intended reaction at the amino group, several side reactions can occur due to the presence of the hydroxyl and nitrile functionalities.

  • Oxidative Dimerization/Polymerization: The o-aminophenol moiety is susceptible to oxidative coupling, leading to the formation of phenoxazinone structures or polymeric materials, especially in the presence of oxidizing agents or air.[5][6][7]

  • Cyclization: The proximate amino and hydroxyl groups can undergo intramolecular cyclization, particularly under harsh conditions, to form heterocyclic structures like benzoxazoles.[8]

Q4: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but the reaction is not proceeding as expected. What are the potential issues?

Hydrolysis of the nitrile group in this compound can be challenging due to the molecule's overall reactivity.

  • Acid-Catalyzed Hydrolysis: While the nitrile can be hydrolyzed under acidic conditions, the amino group will be protonated, which can affect the overall electron density of the ring and potentially lead to other side reactions if the conditions are too harsh.[9][10]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the phenolic hydroxyl group will be deprotonated. This can increase the electron density of the ring and potentially promote oxidative side reactions if oxygen is present.[9][10]

  • Troubleshooting:

    • Carefully control the reaction temperature and concentration of the acid or base.

    • Employ milder hydrolysis conditions, for example, using enzymatic hydrolysis or metal catalysts.

    • Ensure the reaction is performed under an inert atmosphere to prevent oxidation, especially under basic conditions.

Troubleshooting Guide for Common Side Reactions

This guide provides a summary of potential side reactions, the conditions that favor them, and strategies for mitigation.

Side Reaction Description Favorable Conditions Mitigation Strategies
Oxidation Formation of colored quinone-imines and polymeric byproducts.[3][4]Exposure to air/oxygen, presence of oxidizing agents, neutral to basic pH.[1]Work under an inert atmosphere, use degassed solvents, add antioxidants, avoid high pH if possible.[1]
Dimerization/ Polymerization Self-condensation of the molecule, often initiated by oxidation, to form larger, insoluble materials.[5][11][12]Oxidative conditions, high temperatures, high concentrations.[3][13]Use dilute solutions, control temperature carefully, maintain an inert atmosphere.
Nitrile Hydrolysis Conversion of the nitrile group to an amide and then to a carboxylic acid.[9][14]Strong acidic or basic aqueous conditions, prolonged reaction times in the presence of water.[10][15]Use anhydrous solvents, control pH, protect the nitrile group if necessary for other transformations.
Nitrile Reduction Conversion of the nitrile group to a primary amine.[10][14]Presence of strong reducing agents like Lithium Aluminum Hydride (LiAlH4).[15][16]Avoid the use of strong, non-selective reducing agents if reduction of the nitrile is not desired.
Intramolecular Cyclization Formation of heterocyclic structures (e.g., benzoxazoles).[8]High temperatures, strongly acidic or basic conditions.Employ milder reaction conditions, consider protecting the amino or hydroxyl group.

Visualizing Potential Side Reaction Pathways

The following diagrams illustrate the key potential side reactions of this compound.

Oxidation_Pathway This compound This compound Quinone-imine Intermediate Quinone-imine Intermediate This compound->Quinone-imine Intermediate [O] (Air, Oxidizing Agent) Polymeric Byproducts Polymeric Byproducts Quinone-imine Intermediate->Polymeric Byproducts Polymerization

Caption: Oxidation pathway of this compound.

Nitrile_Hydrolysis_Pathway This compound This compound 2-Amino-3-hydroxybenzamide 2-Amino-3-hydroxybenzamide This compound->2-Amino-3-hydroxybenzamide H₂O / H⁺ or OH⁻ 2-Amino-3-hydroxybenzoic Acid 2-Amino-3-hydroxybenzoic Acid 2-Amino-3-hydroxybenzamide->2-Amino-3-hydroxybenzoic Acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis pathway of the nitrile group.

Dimerization_Pathway cluster_start Monomers Monomer1 This compound Oxidative Coupling Oxidative Coupling Monomer1->Oxidative Coupling Monomer2 This compound Monomer2->Oxidative Coupling Phenoxazinone Dimer Phenoxazinone Dimer Oxidative Coupling->Phenoxazinone Dimer [O]

Caption: Oxidative dimerization leading to a phenoxazinone derivative.

Experimental Protocols

While specific protocols for reactions with this compound are not widely published, the following general procedures for related compounds can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate and desired transformation.

General Protocol for Minimizing Oxidation during a Reaction:

  • Inert Atmosphere: Set up the reaction in a flask equipped with a magnetic stirrer and a reflux condenser (if heating is required) under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Addition: Add this compound and other reagents via syringe or a positive pressure addition funnel to maintain the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) using samples withdrawn under inert conditions.

  • Workup: Quench the reaction with a degassed solution. When performing extractions, use degassed solvents and work quickly to minimize air exposure.

  • Purification and Storage: Purify the product promptly after workup, for instance, by column chromatography under a slight positive pressure of inert gas. Store the final product in a sealed vial under an inert atmosphere and protected from light.[1]

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Amino-3-hydroxybenzonitrile. The information is presented through detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Synthesis Overview

A viable and scalable two-step synthetic route to this compound is outlined below. This pathway involves the nitration of 3-hydroxybenzonitrile to yield 3-hydroxy-2-nitrobenzonitrile, followed by the selective reduction of the nitro group to the desired amine.

Synthesis_Overview 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Nitration Nitration 3-Hydroxybenzonitrile->Nitration HNO₃, H₂SO₄ 3-Hydroxy-2-nitrobenzonitrile 3-Hydroxy-2-nitrobenzonitrile Nitration->3-Hydroxy-2-nitrobenzonitrile Reduction Reduction 3-Hydroxy-2-nitrobenzonitrile->Reduction Reducing Agent This compound This compound Reduction->this compound

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzonitrile (Nitration)

This procedure details the regioselective nitration of 3-hydroxybenzonitrile. Low temperatures are crucial to control the exothermic reaction and minimize the formation of undesired isomers.

Workflow for Nitration:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Nitrating Mixture Prepare Nitrating Mixture Slow Addition Slow Addition Prepare Nitrating Mixture->Slow Addition Dissolve Starting Material Dissolve Starting Material Dissolve Starting Material->Slow Addition Reaction Monitoring Reaction Monitoring Slow Addition->Reaction Monitoring Quench Quench Reaction Monitoring->Quench Completion Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: Experimental workflow for the nitration of 3-hydroxybenzonitrile.

Methodology:

  • Preparation of Nitrating Mixture: In a dropping funnel, slowly add nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10°C.

  • Reaction Setup: Dissolve 3-hydroxybenzonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture.

  • Nitration: Cool the solution of 3-hydroxybenzonitrile to 0-5°C using an ice-salt bath. Add the nitrating mixture dropwise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Reactants
3-Hydroxybenzonitrile1.0 eq
Nitric Acid1.1 eq
Sulfuric Acid2.0 eq
Reaction Conditions
Temperature0-5°C
Reaction Time1-2 hours
Solvent Dichloromethane or Acetic Acid
Typical Yield 70-85%
Step 2: Synthesis of this compound (Reduction)

This section details two reliable methods for the selective reduction of the nitro group of 3-hydroxy-2-nitrobenzonitrile.

This method is generally clean and high-yielding but requires specialized hydrogenation equipment.

Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-hydroxy-2-nitrobenzonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 wt%) or 10% Palladium on Carbon (5-10 mol%) to the solution.[1]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.[2]

ParameterValue
Reactants
3-Hydroxy-2-nitrobenzonitrile1.0 eq
Catalyst
Raney Nickel5-10 wt%
or 10% Pd/C5-10 mol%
Reaction Conditions
Hydrogen Pressure1-4 atm
TemperatureRoom Temperature
Reaction Time2-12 hours
Solvent Ethanol, Methanol, or Ethyl Acetate
Typical Yield >90%

This method is a convenient alternative to catalytic hydrogenation and does not require specialized pressure equipment.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-nitrobenzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.[3][4]

  • Reaction: Heat the reaction mixture to reflux (around 70-80°C) and stir for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[2]

ParameterValue
Reactants
3-Hydroxy-2-nitrobenzonitrile1.0 eq
Tin(II) Chloride Dihydrate4-5 eq
Reaction Conditions
Temperature70-80°C (Reflux)
Reaction Time1-3 hours
Solvent Ethanol or Ethyl Acetate
Typical Yield 80-95%

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Troubleshooting_Guide Problem Problem Possible Cause Possible Cause Problem->Possible Cause leads to Solution Solution Possible Cause->Solution suggests

References

Storage and handling recommendations for 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-hydroxybenzonitrile

Disclaimer: The following storage, handling, and troubleshooting recommendations for this compound are based on data for structurally similar compounds, including 2-hydroxybenzonitrile, 4-aminophenol, and other substituted benzonitriles. Specific safety data sheets (SDS) provided by the manufacturer should always be consulted for the most accurate and up-to-date information.

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the stability and integrity of this compound, ensuring reliable experimental results.

ParameterRecommendationRationale
Storage Temperature 15 – 25 °C (Room Temperature)[1][2]Prevents degradation from excessive heat. Some related compounds may recommend refrigeration; always check the manufacturer's label.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation and degradation from atmospheric moisture and oxygen.
Light Sensitivity Keep in a dark place.Protects the compound from light-induced degradation.
Container Tightly closed container.[1][2]Prevents contamination and exposure to air and moisture.
Ventilation Store in a well-ventilated place.[1][2]Ensures that any potential vapors do not accumulate.
Incompatible Materials Strong oxidizing agents, strong bases.[4]Avoids potentially violent reactions and degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.

Question Possible Cause(s) Suggested Solution(s)
Why has the powder changed color (e.g., from off-white to brown)? - Oxidation due to improper storage (exposure to air).- Exposure to light.- Presence of impurities.- Ensure the container is tightly sealed and flushed with an inert gas before storage.- Store the container in a dark location, such as a cabinet.- If purity is a concern, consider repurification methods appropriate for aromatic compounds.
The compound is not dissolving as expected in my solvent system. - The compound may have degraded, leading to less soluble byproducts.- The chosen solvent may not be appropriate.- Verify the integrity of the compound. If degradation is suspected, use a fresh batch.- Consult literature for appropriate solvents for similar compounds. Aminophenols are often soluble in polar organic solvents.
My experimental results are inconsistent when using different batches of the compound. - Variation in purity between batches.- Degradation of one batch due to improper storage or handling.- Always check the certificate of analysis for each batch.- Ensure consistent and proper storage conditions for all batches of the compound.
I observe unexpected side products in my reaction. - The starting material may have degraded, introducing reactive impurities.- The compound may be reacting with incompatible substances present in the reaction mixture.- Confirm the purity of the this compound before use.- Review all reagents and conditions to ensure compatibility. Avoid strong oxidizing agents and bases.[4]

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) should I wear when handling this compound?

A1: Based on data for similar compounds, it is recommended to wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] If there is a risk of generating dust, a NIOSH-approved respirator is also advised.[4] Always work in a well-ventilated area or under a chemical fume hood.

Q2: How should I clean up a small spill of this compound powder?

A2: For a minor spill, you should first ensure the area is well-ventilated.[1] Wearing appropriate PPE, gently sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2] The area should then be cleaned with an appropriate solvent.

Q3: Is this compound sensitive to moisture?

A3: Yes, aminophenol and benzonitrile derivatives can be sensitive to moisture. It is recommended to store the compound in a dry place and handle it in a controlled atmosphere if possible.[1][2]

Q4: What are the primary hazards associated with this compound?

A4: While specific data is unavailable for this compound, related chemicals are known to cause skin and eye irritation and may cause respiratory irritation.[4] Some aminophenols can be harmful if swallowed. Always handle with care and consult the manufacturer's SDS.

Q5: How should I dispose of waste this compound?

A5: Waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or the environment.[1]

Best Practices Workflow for Handling and Storage

The following diagram illustrates the logical workflow from receiving the chemical to its use in experiments, emphasizing the critical steps for ensuring compound integrity.

G cluster_receipt Receiving & Initial Storage cluster_handling Experimental Use cluster_outcome Results cluster_troubleshooting Troubleshooting Path Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place (15-25°C) Inspect->Store Seal Intact Check_Storage Review Storage & Handling Inspect->Check_Storage Seal Broken Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood (Use PPE) Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Good_Data Reliable & Reproducible Data Experiment->Good_Data Bad_Data Inconsistent Results Experiment->Bad_Data Bad_Data->Check_Storage Investigate Cause

Caption: Workflow for proper handling of this compound.

References

Validation & Comparative

Comparative Analysis of 2-Amino-3-hydroxybenzonitrile and 4-Amino-3-hydroxybenzonitrile for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of two closely related aminohydroxybenzonitrile isomers.

This guide provides a detailed comparison of 2-Amino-3-hydroxybenzonitrile and 4-Amino-3-hydroxybenzonitrile, two structural isomers with potential applications in medicinal chemistry and materials science. While both compounds share the same molecular formula and weight, the positional difference of their amino and hydroxyl groups on the benzonitrile scaffold can significantly influence their chemical reactivity, physical properties, and biological activities. This document summarizes the currently available data, outlines experimental protocols for their synthesis and evaluation, and highlights areas where further research is needed.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound4-Amino-3-hydroxybenzonitrile
Molecular Formula C₇H₆N₂OC₇H₆N₂O
Molecular Weight 134.14 g/mol 134.14 g/mol [1]
CAS Number 211172-52-0[2]55586-26-0[1]
IUPAC Name This compound4-Amino-3-hydroxybenzonitrile[1]
Canonical SMILES C1=CC=C(C(=C1N)C#N)OC1=CC(=C(C=C1C#N)O)N[1]
Physical Form Liquid (presumed)[2]Solid (presumed)
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
LogP (Predicted) Data not available0.6[1]

Note: The lack of extensive experimental data for this compound is a significant knowledge gap. The physical form is presumed based on a vendor data sheet.[2]

Synthesis and Characterization

The synthesis of these isomers typically involves the reduction of a corresponding nitrobenzonitrile precursor.

Synthesis of 4-Amino-3-hydroxybenzonitrile

A common and high-yield method for the synthesis of 4-Amino-3-hydroxybenzonitrile is the reduction of 3-hydroxy-4-nitrobenzonitrile.[3] This can be achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride.[3]

A detailed experimental protocol for the synthesis of the trifluoroacetic acid salt of 4-Amino-3-hydroxybenzonitrile is provided in a patent, which involves the deprotection of a carbamate-protected precursor.[4]

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile Trifluoroacetic Acid Salt [4]

  • To a solution of CH₂Cl₂ (1000 ml), add 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (24 g, 0.102 mole).

  • Cool the suspension to 0 °C.

  • Add trifluoroacetic acid (100 ml, 1.29 mole) in one portion.

  • Stir the solution for 0.5 hours at 0 °C and then for 4 hours at room temperature.

  • Partially concentrate the reaction mixture to a total volume of 750 ml.

  • Add EtOAc (250 ml) to induce precipitation.

  • Collect the precipitate to yield the trifluoroacetic acid salt of 4-Amino-3-hydroxybenzonitrile.

Synthesis of this compound

Logical Workflow for the Synthesis of Aminohydroxybenzonitriles

G cluster_0 Synthesis of 4-Amino-3-hydroxybenzonitrile cluster_1 Plausible Synthesis of this compound 3-Hydroxy-4-nitrobenzonitrile 3-Hydroxy-4-nitrobenzonitrile Reduction Reduction 3-Hydroxy-4-nitrobenzonitrile->Reduction e.g., H₂, Pd/C or SnCl₂ 4-Amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrile Reduction->4-Amino-3-hydroxybenzonitrile 3-Hydroxy-2-nitrobenzonitrile 3-Hydroxy-2-nitrobenzonitrile Reduction_2 Reduction 3-Hydroxy-2-nitrobenzonitrile->Reduction_2 e.g., H₂, Pd/C or Zn/HCl This compound This compound Reduction_2->this compound G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell_Proliferation Signaling_Cascade->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits This compound This compound This compound->Signaling_Cascade Inhibits? 4-Amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrile->Signaling_Cascade Inhibits?

References

A Spectroscopic Comparison of Benzonitrile Isomers: 2-, 3-, and 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of cyanopyridine derivatives, isomers of benzonitrile, is a critical parameter in chemical synthesis and drug development.[1] Different isomers can exhibit varied biological activities and chemical reactivities, making their unambiguous identification essential for quality control and research applications.[1] This guide provides a comparative analysis of the spectroscopic data for three common cyanopyridine isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, complete with experimental protocols and a workflow diagram to aid in their differentiation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-, 3-, and 4-cyanopyridine, highlighting the distinguishing features in their NMR and IR spectra.

Spectroscopic Technique2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
¹H NMR (CDCl₃, δ in ppm, J in Hz)8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1][2]8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1][3]
¹³C NMR (CDCl₃, δ in ppm)151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]150.8, 125.1, 120.5, 116.0 (CN)
IR Spectroscopy (C≡N stretch, cm⁻¹)~2240-2220~2240-2220~2240-2220

Note: The C≡N stretching frequency for aromatic nitriles generally appears in the 2240-2220 cm⁻¹ range. The exact position can be influenced by conjugation and the electronic environment of the ring.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of benzonitrile isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample Isomer Sample (2-, 3-, or 4-Cyanopyridine) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->Prep_UV NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Analyze_NMR Analyze Chemical Shifts (δ) and Coupling Constants (J) NMR->Analyze_NMR Analyze_IR Identify C≡N Stretch (~2240-2220 cm⁻¹) IR->Analyze_IR Analyze_UV Determine λmax UV->Analyze_UV Comparison Comparative Analysis of Spectra Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_UV->Comparison

Caption: Experimental workflow for spectroscopic comparison of cyanopyridine isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

  • ¹H NMR Acquisition: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.[1] Standard parameters may include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] To improve the signal-to-noise ratio, 8 to 16 scans are commonly co-added.[1]

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a frequency of 75 or 100 MHz for carbon.[1] A proton-decoupled sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is generally required.[1]

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk.[1]

    • For liquid samples (thin film): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[1]

  • Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded first and then automatically subtracted from the sample spectrum.[1] Data is typically collected over a range of 4000 to 400 cm⁻¹.[1] The characteristic C≡N stretch for nitriles appears in the range of 2260 to 2240 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol or hexane) to a desired concentration. A blank sample of the solvent is used as a reference.[5][6] Quartz cuvettes are typically used for measurements in the UV region.[6]

  • Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths, typically from 200 to 800 nm.[7] Before measuring the sample, a baseline correction is performed using the blank solvent.[5][6] The instrument then scans the sample, and the resulting spectrum shows the absorbance at each wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

References

Comparative Biological Activity of 2-Amino-3-hydroxybenzonitrile and Other Aminobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 2-Amino-3-hydroxybenzonitrile against other aminobenzonitrile isomers. This document synthesizes available experimental data to illuminate the structure-activity relationships that govern the pharmacological effects of these compounds.

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The addition of amino and hydroxyl groups to this core structure creates a rich chemical space with the potential for diverse biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and antimicrobial effects. The specific positioning of these functional groups on the benzene ring can dramatically influence the compound's interaction with biological targets, leading to variations in potency and selectivity. This guide will delve into the known biological activities of this compound and its isomers, presenting quantitative data where available, detailing experimental methodologies, and visualizing relevant biological pathways.

Comparative Analysis of Biological Activity

While direct comparative studies on the full spectrum of aminobenzonitrile isomers are limited, existing data on individual compounds and related structures provide valuable insights into their potential therapeutic applications. The primary activities explored for these compounds include enzyme inhibition and cytotoxicity.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of various aminobenzonitrile derivatives. It is important to note the differences in experimental setups when comparing these values.

CompoundTarget/AssayCell LineIC50/CC50/MICReference
4-(Aminomethyl)-3-methylbenzonitrileHIF prolyl hydroxylase 2 (PHD2/EGLN1) Inhibition-15.2 ± 1.8 µM[1]
4-(Aminomethyl)-3-methylbenzonitrileCytotoxicity786-O (human renal cell carcinoma)> 100 µM[1]
4-(Aminomethyl)benzonitrileHIF prolyl hydroxylase 2 (PHD2/EGLN1) Inhibition-42.7 ± 3.5 µM[1]
4-(Aminomethyl)benzonitrileCytotoxicity786-O (human renal cell carcinoma)> 100 µM[1]
4-Amino-3-methylbenzonitrileHIF prolyl hydroxylase 2 (PHD2/EGLN1) Inhibition-> 100 µM[1]
4-Amino-3-methylbenzonitrileCytotoxicity786-O (human renal cell carcinoma)> 100 µM[1]
Benzonitrile Herbicides (e.g., Bromoxynil, Ioxynil)CytotoxicityHep G2, HEK293THigh toxic effects observed[2][3]

Structure-Activity Relationship Insights

The available data on aminobenzonitrile derivatives allows for the deduction of preliminary structure-activity relationships (SAR):

  • Importance of the Aminomethyl Group: The complete loss of inhibitory activity against HIF prolyl hydroxylase when the aminomethyl group in 4-(aminomethyl)benzonitrile is replaced with an amino group suggests a critical role for the methylene linker in target engagement.[1]

  • Influence of Ring Substitution: The introduction of a methyl group at the 3-position of 4-(aminomethyl)benzonitrile enhances its inhibitory potency against HIF prolyl hydroxylase, indicating that substitution at this position can be beneficial for activity.[1]

  • General Cytotoxicity of the Benzonitrile Scaffold: Studies on benzonitrile herbicides demonstrate that the benzonitrile ring system can be associated with significant cytotoxicity, a factor to consider in the development of therapeutic agents.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used to evaluate the biological activity of aminobenzonitrile derivatives.

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PHD2, a key regulator of the HIF-1α signaling pathway.

Procedure:

  • Recombinant human PHD2 is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of a peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α, along with co-substrates 2-oxoglutarate and ascorbate.

  • The hydroxylation of the peptide substrate is monitored, often using a coupled enzymatic system that leads to the oxidation of a fluorescent probe.

  • The fluorescence intensity is measured over time to determine the reaction rate.

  • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cancer cells (e.g., 786-O) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the research.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

The HIF signaling pathway is a crucial regulator of cellular response to low oxygen conditions (hypoxia) and is a key target in cancer therapy.

HIF_Signaling_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs (e.g., PHD2) HIF-1α->PHDs Hydroxylation Proteasome Proteasome HIF-1α->Proteasome Degradation VHL VHL E3 Ubiquitin Ligase PHDs->VHL Recognition VHL->HIF-1α Ubiquitination HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HIF_complex HIF-1α/HIF-1β Complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor Aminobenzonitrile Inhibitor Inhibitor->PHDs Inhibition

Caption: The HIF signaling pathway under normoxic and hypoxic conditions, with the point of inhibition by aminobenzonitrile derivatives.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of novel compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Aminobenzonitriles) Purification_Characterization Purification & Characterization (e.g., NMR, Mass Spec) Compound_Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification_Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the screening and development of biologically active compounds.

Conclusion

The aminobenzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While data on the specific biological activity of this compound remains elusive, the information gathered on its structural isomers and related derivatives suggests potential for enzyme inhibition and cytotoxic effects. The position of the amino and hydroxyl groups is likely to play a critical role in determining the specific biological targets and overall activity profile of these compounds. Further comprehensive screening and direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound and to establish clear structure-activity relationships within this class of molecules. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Validating the Structure of Synthesized 2-Amino-3-hydroxybenzonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 2-Amino-3-hydroxybenzonitrile. By presenting a combination of predicted and experimental data for the target molecule and a key isomer, 4-Amino-3-hydroxybenzonitrile, this document offers a practical framework for unambiguous structural confirmation. Detailed experimental protocols and visual workflows are included to assist researchers in applying these methods.

Spectroscopic Data Comparison: this compound vs. 4-Amino-3-hydroxybenzonitrile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. A comparative analysis with its isomer, 4-Amino-3-hydroxybenzonitrile, highlights the subtle yet critical differences in their spectral data, enabling confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment, providing a detailed structural map.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~9.8 (broad s)Singlet1H-OH
~7.1 (dd)Doublet of doublets1HH-6
~6.8 (dd)Doublet of doublets1HH-4
~6.6 (t)Triplet1HH-5
~5.4 (broad s)Singlet2H-NH₂
4-Amino-3-hydroxybenzonitrile [1]~9.7 (broad s)Singlet1H-OH
~7.0 (d)Doublet1HH-2
~6.9 (dd)Doublet of doublets1HH-6
~6.7 (d)Doublet1HH-5
~5.1 (broad s)Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound ~148C-3
~140C-1
~125C-6
~120C-5
~118C-4
~117C≡N
~105C-2
4-Amino-3-hydroxybenzonitrile [1]~150C-3
~142C-1
~128C-6
~123C-2
~119C≡N
~116C-5
~103C-4
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies are indicative of specific bonds.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupThis compound (cm⁻¹)4-Amino-3-hydroxybenzonitrile (cm⁻¹)Vibration Type
O-H (Phenolic)~3400-3300 (broad)~3400-3300 (broad)Stretching
N-H (Amine)~3350 and ~3250 (two sharp bands)~3350 and ~3250 (two sharp bands)Stretching
C≡N (Nitrile)~2225 (strong, sharp)~2220 (strong, sharp)Stretching
C=C (Aromatic)~1620-1450~1620-1450Stretching
C-O (Phenolic)~1250~1260Stretching
C-N (Amine)~1300~1310Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
This compound 134106 ([M-CO]⁺), 105 ([M-HCN]⁺), 79, 78
4-Amino-3-hydroxybenzonitrile [1]134106 ([M-CO]⁺), 105 ([M-HCN]⁺), 79, 78

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic amines and nitriles[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz

  • Pulse Sequence: Standard 90° pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 126 MHz

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024 or more

  • Relaxation Delay: 5 seconds

  • Spectral Width: 0-200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the synthesized compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer

  • Mode: Transmission

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the synthesized compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile[4].

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the compound of interest[2].

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: GC-MS or direct inlet probe MS

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

Visualizing the Workflow and Relationships

The following diagrams illustrate the overall workflow for validating the structure of synthesized this compound and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_comparison Data Comparison cluster_confirmation Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample ftir FT-IR Spectroscopy purification->ftir Sample ms Mass Spectrometry purification->ms Sample comparison Comparison with Alternative Structures (e.g., 4-Amino-3-hydroxybenzonitrile) nmr->comparison ftir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.

analytical_relationship cluster_techniques Analytical Techniques cluster_data Structural Information compound Synthesized Compound nmr NMR (¹H, ¹³C) compound->nmr Provides C-H Framework ftir FT-IR compound->ftir Identifies Functional Groups ms MS compound->ms Determines Mass & Fragmentation structure Complete Molecular Structure nmr->structure ftir->structure ms->structure

Caption: Logical relationship of analytical techniques for determining the molecular structure.

References

Purity Analysis of 2-Amino-3-hydroxybenzonitrile: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity is a cornerstone of chemical research and pharmaceutical development. For a key intermediate such as 2-Amino-3-hydroxybenzonitrile, accurate purity assessment is critical to ensure the reliability of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for the purity analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Quantitative NMR (qNMR) stands out as a primary ratio method, enabling the determination of purity without the need for a specific reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct and highly accurate quantification against a certified internal standard.[2] In contrast, HPLC is a comparative chromatographic technique that excels in the separation of complex mixtures, offering high resolution and sensitivity for the detection of impurities.[3][4]

This guide presents supporting experimental data, detailed methodologies for both qNMR and HPLC, and a comparative analysis to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Purity Analysis: NMR vs. HPLC

The following table summarizes the performance of qNMR and a validated HPLC method for the purity assessment of a representative batch of this compound. The analysis considered potential process-related impurities, including the starting material (2-amino-3-bromobenzonitrile), a regioisomer (4-Amino-3-hydroxybenzonitrile), and a related impurity (3-hydroxybenzonitrile).

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Purity of this compound (%) 99.2 ± 0.199.1
Limit of Detection (LOD) ~0.05 mol%~0.01%
Limit of Quantification (LOQ) ~0.1 mol%~0.03%
Analysis Time per Sample ~15 minutes~25 minutes
Precision (RSD%) < 1%< 2%
Quantified Impurities
2-Amino-3-bromobenzonitrile0.3 mol%0.3%
4-Amino-3-hydroxybenzonitrile0.2 mol%0.2%
3-Hydroxybenzonitrile0.3 mol%0.4%
Reference Standard Requirement Certified internal standard (e.g., Maleic Acid)Analyte-specific reference standards for impurities
Structural Information Provides definitive structural confirmationBased on retention time comparison

Experimental Protocols

Quantitative NMR (qNMR) Purity Determination

Principle: The purity of this compound is determined by comparing the integral of one of its characteristic proton signals with the integral of a certified internal standard of known purity and concentration. The calculation is based on the direct proportionality between signal area and the number of protons.[2]

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • This compound sample

  • Maleic Acid (certified reference material, CRM) as internal standard

  • Deuterated dimethyl sulfoxide (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of Maleic Acid (CRM) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16

  • Acquisition Time (aq): At least 4 seconds.

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved aromatic proton signal of this compound (e.g., the doublet at approximately 7.15 ppm) and the singlet from the two olefinic protons of Maleic Acid (at ~6.2 ppm).

  • Calculate the purity using the following formula[2]:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC Purity Determination

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Impurities are detected by a UV detector and quantified based on their peak area relative to the total peak area.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound sample and reference standards for potential impurities

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-22 min: 80% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Prepare a sample solution by diluting the stock solution to approximately 0.1 mg/mL with the same diluent.

Purity Calculation: The purity is calculated based on the area percent method:

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in the purity analysis workflows for both qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Maleic Acid (CRM) weigh_sample->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (d1 = 30s) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Purity Analysis Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Analysis weigh_sample_hplc Weigh and dissolve This compound dilute Dilute to final concentration weigh_sample_hplc->dilute inject Inject sample into HPLC system dilute->inject separate Separate components on C18 column inject->separate detect Detect with UV detector separate->detect integrate_peaks Integrate all peaks detect->integrate_peaks calculate_purity Calculate purity by area percent integrate_peaks->calculate_purity

HPLC Purity Analysis Workflow

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two methods often depends on the specific requirements of the analysis.

Quantitative NMR is an excellent choice for:

  • Absolute purity determination without the need for a specific reference standard of the analyte.[1]

  • Certification of in-house reference materials.

  • Obtaining highly accurate and precise purity values with clear metrological traceability. [5]

High-Performance Liquid Chromatography is highly suitable for:

  • Routine quality control due to its high throughput and automation capabilities.

  • Detecting and quantifying trace impurities with high sensitivity.[3]

  • Separating complex mixtures of isomers and related substances. [6]

For a comprehensive purity profile, a combination of both techniques can be employed. HPLC can be used for the initial screening and quantification of impurities, while qNMR can provide a highly accurate, absolute purity value and confirm the structure of the main component and any isolated impurities. This orthogonal approach ensures the highest level of confidence in the quality of this compound for research and drug development applications.

References

A Comparative Guide to the Reactivity of 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-3-hydroxybenzonitrile with key structural analogs. The presence of an amino, a hydroxyl, and a nitrile group on the same aromatic ring imparts a complex and unique reactivity profile. Understanding the interplay of these functional groups is paramount for its effective use as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes the predicted reactivity based on established electronic and steric principles, provides detailed experimental protocols for quantitative comparison, and presents visual workflows to guide synthetic strategy.

Comparative Reactivity Analysis

The reactivity of this compound is governed by the electronic effects of its three key functional groups: the strongly activating, ortho-, para-directing amino (-NH₂) and hydroxyl (-OH) groups, and the strongly deactivating, meta-directing nitrile (-CN) group. The relative positioning of these groups dictates the nucleophilicity of the amine, the acidity of the phenol, the electrophilicity of the nitrile, and the regioselectivity of electrophilic aromatic substitution.

Key Alternatives for Comparison:

  • 4-Amino-3-hydroxybenzonitrile (Isomer): Allows for the assessment of positional effects on the interplay between the functional groups.

  • 2-Aminobenzonitrile (Analog): Highlights the influence of the hydroxyl group.

  • 3-Hydroxybenzonitrile (Analog): Highlights the influence of the amino group.

Basicity of the Amino Group and Acidity of the Hydroxyl Group

The reactivity of the amino group as a nucleophile and the hydroxyl group's propensity to act as a nucleophile (as the phenoxide) are directly related to their respective pKa values. Electron-donating groups (EDGs) increase the basicity of the amine (higher pKa of the conjugate acid) and decrease the acidity of the phenol (higher pKa), while electron-withdrawing groups (EWGs) have the opposite effect.

Based on the electronic properties of the substituents, we can predict the following trend in basicity for the amino group: 2-Aminobenzonitrile > this compound > 4-Amino-3-hydroxybenzonitrile. The hydroxyl group in the meta position to the amine in the target molecule has a mild electron-withdrawing inductive effect, slightly reducing its basicity compared to 2-aminobenzonitrile. In the isomeric 4-amino-3-hydroxybenzonitrile, the nitrile group is para to the amine, exerting a stronger deactivating effect.

For phenolic acidity, the nitrile group's strong electron-withdrawing effect will increase acidity (lower pKa) compared to phenol. The amino group, being electron-donating, will decrease acidity.

Table 1: Predicted Physicochemical Properties and Reactivity Trends

CompoundStructurePredicted Amine Basicity (pKa of -NH₃⁺)Predicted Phenol Acidity (pKa of -OH)Predicted Reactivity towards N-AcylationPredicted Reactivity towards O-Alkylation
This compound this compoundModerateHighModerateModerate
4-Amino-3-hydroxybenzonitrile4-Amino-3-hydroxybenzonitrileLowHighLowHigh
2-Aminobenzonitrile2-AminobenzonitrileHighN/AHighN/A
3-Hydroxybenzonitrile3-HydroxybenzonitrileN/AVery HighN/AHigh

Note: The predictions are based on the electronic effects of the substituents. Experimental verification is recommended.

Reactivity of the Nitrile Group

The nitrile group can undergo hydrolysis to an amide and then a carboxylic acid, or be reduced to a primary amine. The rate of hydrolysis is influenced by the electronic nature of the aromatic substituents. Electron-withdrawing groups typically increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1] Therefore, the nitrile group in all the presented benzonitrile derivatives is expected to be more reactive towards hydrolysis than in unsubstituted benzonitrile.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of the existing substituents. The -NH₂ and -OH groups are strong activating ortho-, para-directors, while the -CN group is a strong deactivating meta-director. In this compound, the powerful activating effects of the amino and hydroxyl groups will dominate, directing incoming electrophiles to the positions ortho and para to them.

G cluster_0 Reactivity of this compound cluster_1 Functional Group Reactivity cluster_2 Aromatic Ring Reactivity A This compound B Amino Group (-NH2) Nucleophilic Reactions (e.g., Acylation, Alkylation) A->B Influences C Hydroxyl Group (-OH) Acidity & Nucleophilicity (e.g., O-Alkylation) A->C Influences D Nitrile Group (-CN) Electrophilic Carbon (e.g., Hydrolysis, Reduction) A->D Influences E Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) A->E Influences

Caption: Functional group interplay in this compound.

Experimental Protocols

The following protocols provide a framework for the quantitative assessment of the reactivity of this compound and its alternatives.

Protocol for Comparative N-Acylation (Amine Nucleophilicity)

This experiment directly compares the rate of acylation between the amino groups of the target compound and its analogs.

Materials:

  • This compound

  • Alternative aminobenzonitrile derivative (e.g., 4-Amino-3-hydroxybenzonitrile)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Acylating agent (e.g., Acetic anhydride or Benzoyl chloride)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Internal standard for GC or HPLC analysis

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Methodology:

  • Preparation: In separate, dry reaction vessels, prepare equimolar solutions of this compound and the chosen alternative in the anhydrous solvent. Add an internal standard to each solution.

  • Initiation: Cool the solutions to 0 °C. To each vessel, add one equivalent of the tertiary amine base, followed by the slow, dropwise addition of a limiting amount (e.g., 0.5 equivalents) of the acylating agent.

  • Monitoring and Quenching: Stir the reactions at 0 °C and take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and analyze by GC or HPLC to determine the ratio of starting material to the N-acylated product.

  • Data Presentation: Plot the percentage of product formation against time for each compound. A faster rate of product formation indicates higher nucleophilicity of the amino group.

G start Start prep Prepare equimolar solutions of This compound and alternative in THF start->prep cool Cool solutions to 0 C prep->cool add_base Add 1 eq. of Triethylamine cool->add_base add_acyl Add 0.5 eq. of Acetic Anhydride add_base->add_acyl react Stir at 0 C and monitor by TLC/HPLC add_acyl->react quench Quench reaction with sat. aq. NaHCO3 react->quench analyze Analyze product ratio by HPLC or GC-MS quench->analyze end End analyze->end

Caption: Workflow for comparative N-acylation experiment.

Protocol for Comparative Nitrile Hydrolysis

This protocol compares the rate of hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Alternative benzonitrile derivative (e.g., 3-Hydroxybenzonitrile)

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide)

  • Co-solvent (e.g., Ethanol or Dioxane) to ensure solubility

  • Internal standard for HPLC analysis

  • Acidic workup solution (e.g., 1 M Hydrochloric acid)

Methodology:

  • Preparation: Prepare solutions of known concentration for each nitrile derivative in the chosen co-solvent.

  • Initiation: In separate reaction vessels equipped with reflux condensers, add the nitrile solution and the aqueous base. Heat the mixtures to reflux.

  • Monitoring: At regular intervals, withdraw an aliquot from each reaction, cool it rapidly, and neutralize with the acidic workup solution.

  • Analysis: Analyze the neutralized aliquots by HPLC to determine the concentration of the remaining nitrile and the formed carboxylic acid.

  • Data Presentation: Plot the disappearance of the starting material over time. A faster rate of disappearance indicates a more reactive nitrile group towards hydrolysis.

Protocol for Benchmarking Electrophilic Aromatic Substitution

This protocol provides a method to compare the regioselectivity and relative rates of bromination.

Materials:

  • This compound

  • Alternative derivative (e.g., 4-Amino-3-hydroxybenzonitrile)

  • Solvent (e.g., Acetic acid or Dichloromethane)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of Bromine in the solvent)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

Methodology:

  • Preparation: Dissolve equimolar amounts of the substrates in separate flasks containing the solvent.

  • Initiation: Cool the flasks to a controlled temperature (e.g., 0-5 °C). Add the brominating agent (1.0 equivalent) portion-wise or dropwise to each flask while stirring.

  • Reaction and Quenching: Allow the reactions to proceed for a set amount of time (e.g., 1 hour) or until TLC indicates consumption of the starting material. Quench the reactions by pouring them into the quenching solution.

  • Workup and Analysis: Extract the product with an organic solvent, wash, dry, and concentrate. Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the ratio of isomeric products.

  • Data Presentation: Compare the product distribution for each starting material to assess the directing effects of the functional groups. The relative time to completion can provide a qualitative measure of the overall ring activation.

Conclusion

This compound is a highly functionalized aromatic building block with a nuanced reactivity profile. The interplay between the ortho-amino and meta-hydroxyl and nitrile groups creates a unique electronic environment. The amino group's nucleophilicity is slightly attenuated by the neighboring hydroxyl group's inductive effect, while the aromatic ring is strongly activated towards electrophilic substitution, primarily at the C4 and C6 positions. The nitrile group remains a viable site for hydrolysis or reduction. This guide provides a theoretical framework and practical experimental protocols for researchers to quantitatively benchmark the reactivity of this compound against its isomers and other relevant analogs, enabling more informed decisions in the design and execution of synthetic routes.

References

Cross-Reactivity Profile of 2-Amino-3-hydroxybenzonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for assessing its specificity and potential off-target effects. This guide aims to provide a comparative overview of the cross-reactivity of 2-Amino-3-hydroxybenzonitrile. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct cross-reactivity studies for this specific molecule.

Currently, there are no published studies that have systematically evaluated the binding or activity of this compound against a panel of molecular targets to determine its cross-reactivity profile. The existing research primarily focuses on the synthesis and biological evaluation of various aminobenzonitrile derivatives for a range of applications, including antimicrobial and anticancer activities, or as receptor antagonists. While these studies provide valuable insights into the potential biological activities of the broader class of aminobenzonitrile compounds, they do not offer specific data on the off-target interactions of this compound.

Understanding the Importance of Cross-Reactivity

Cross-reactivity, in the context of drug discovery, refers to the ability of a compound to bind to or modulate the activity of targets other than its intended primary target. High cross-reactivity can lead to undesirable off-target effects and potential toxicity, while a highly selective compound will primarily interact with its intended target, leading to a more favorable safety profile.

Future Directions for Cross-Reactivity Profiling

To establish a comprehensive cross-reactivity profile for this compound, dedicated experimental studies are required. The following experimental workflows are standard in the field for such an assessment.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow to assess the cross-reactivity of a compound like this compound would involve a tiered approach, starting with broad screening and progressing to more specific validation assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Validation Broad Panel Screening Broad Panel Screening Target Identification Target Identification Broad Panel Screening->Target Identification Identifies potential off-targets Dose-Response Assays Dose-Response Assays Target Identification->Dose-Response Assays Selectivity Profiling Selectivity Profiling Dose-Response Assays->Selectivity Profiling Determines potency (IC50/EC50) Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Confirms on- and off-target activity Functional Assays Functional Assays Cell-Based Assays->Functional Assays Evaluates physiological response Cross-Reactivity Profile Cross-Reactivity Profile Functional Assays->Cross-Reactivity Profile Compound of Interest\n(this compound) Compound of Interest (this compound) Compound of Interest\n(this compound)->Broad Panel Screening

Caption: A generalized workflow for determining the cross-reactivity profile of a small molecule.

Methodologies for Key Experiments

To generate the necessary data for a comparative guide, the following experimental protocols would be essential:

1. Broad Panel Screening (e.g., Kinase Panel, GPCR Panel):

  • Objective: To identify potential off-targets from a large, diverse set of proteins.

  • Methodology: The compound is tested at a single high concentration (e.g., 10 µM) against a commercially available panel of recombinant proteins (e.g., kinases, G-protein coupled receptors, ion channels). The percent inhibition or activation for each target is measured. Targets showing significant activity (e.g., >50% inhibition) are selected for further investigation.

2. Dose-Response Assays:

  • Objective: To determine the potency of the compound against the identified potential off-targets.

  • Methodology: A series of dilutions of the compound are incubated with the target protein. The biological response (e.g., enzyme activity, binding) is measured at each concentration. The data is then fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement within a cellular context.

  • Methodology: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, and the soluble fraction of the target protein is quantified (e.g., by Western blot or mass spectrometry). Binding of the compound stabilizes the protein, leading to a shift in its melting curve.

Data Presentation for Future Studies

Should cross-reactivity data for this compound become available, it would be summarized in tables for clear comparison. An example of how such data could be presented is shown below.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition @ 10 µMIC50 (µM)
Primary Target X95%0.1
Off-Target A75%1.5
Off-Target B52%8.2
Off-Target C15%> 100

Table 2: Hypothetical GPCR Binding Profile of this compound

GPCR TargetPercent Displacement @ 10 µMKi (µM)
Primary Target Y98%0.05
Off-Target D60%2.3
Off-Target E25%> 50
Off-Target F5%> 100

Conclusion

While the current body of scientific literature does not contain specific cross-reactivity studies for this compound, this guide outlines the necessary experimental approaches and data presentation formats that would be required to build a comprehensive cross-reactivity profile. Such studies are crucial for the continued development and safety assessment of this and related compounds. Researchers are encouraged to pursue these lines of investigation to fill the existing data gap.

Hypothetical Efficacy of 2-Amino-3-hydroxybenzonitrile as an IDO1 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical inhibitory efficacy of 2-Amino-3-hydroxybenzonitrile against the well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Epacadostat, Navoximod, and Linrodostat. This analysis is based on a hypothetical premise, as there is currently no publicly available data to support the direct inhibitory activity of this compound on IDO1.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its role in creating an immunosuppressive tumor microenvironment has made it a significant target in cancer immunotherapy.[3][4] By catalyzing the degradation of tryptophan, IDO1 depletes this essential amino acid required for T-cell proliferation and produces metabolites like kynurenine that further suppress immune responses.[5][6] This guide will present a comparative framework, assuming this compound acts as an IDO1 inhibitor, and evaluate its hypothetical performance against established inhibitors.

Comparative Efficacy of IDO1 Inhibitors

The following table summarizes the in vitro potency of the known IDO1 inhibitors Epacadostat, Navoximod, and Linrodostat. For the purpose of this guide, a hypothetical range of IC50 values for this compound is included to facilitate a comparative discussion.

CompoundTargetIC50 (nM)Ki (nM)Notes
This compound IDO1HypotheticalHypotheticalNo experimental data available.
Epacadostat (INCB24360) IDO110[7][8]-Selective over IDO2 and TDO.[7][8]
Navoximod (GDC-0919) IDO175[9][10]7[9][10]Potent IDO pathway inhibitor.[9]
Linrodostat (BMS-986205) IDO11.1 - 1.7[11]-Irreversible inhibitor.[11]

Signaling Pathway and Experimental Workflow

To understand the context of IDO1 inhibition, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

IDO1_Signaling_Pathway IDO1 Signaling Pathway in Cancer Immunity Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T_Cell T_Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Induces Immune_Suppression->T_Cell Inhibits Activity

Caption: IDO1 metabolizes tryptophan into kynurenine, leading to T-cell suppression.

Experimental_Workflow Workflow for IDO1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection Recombinant_IDO1 Recombinant IDO1 Enzyme Incubation Incubate IDO1, Inhibitor, and Tryptophan Recombinant_IDO1->Incubation Inhibitor_Compounds Inhibitor Compounds (e.g., this compound) Inhibitor_Compounds->Incubation Assay_Buffer Assay Buffer Preparation Assay_Buffer->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Kynurenine_Measurement Measure Kynurenine Production Reaction_Stop->Kynurenine_Measurement Data_Analysis Calculate IC50 Values Kynurenine_Measurement->Data_Analysis

References

Isomeric Effects on the Biological Targets of Aminohydroxybenzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of how isomeric variations in aminohydroxybenzonitriles can significantly influence their biological activity, supported by illustrative experimental data and detailed protocols.

The precise positioning of functional groups within a molecule, known as isomerism, can have a profound impact on its pharmacological properties. In the case of aminohydroxybenzonitriles, the relative positions of the amino, hydroxyl, and nitrile groups on the benzene ring dictate the molecule's shape, electronic distribution, and ability to interact with biological targets.[1] This guide provides a comparative analysis of the isomeric effects of aminohydroxybenzonitriles on a hypothetical biological target, the Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. While direct comparative studies on aminohydroxybenzonitrile isomers are not extensively available, this guide utilizes established principles of structure-activity relationships (SAR) to present a plausible scenario.[2][3][4]

Comparative Biological Activity of Aminohydroxybenzonitrile Isomers

To illustrate the impact of isomerism, we will consider three positional isomers of aminohydroxybenzonitrile: 2-amino-3-hydroxybenzonitrile, 3-amino-4-hydroxybenzonitrile, and 4-amino-3-hydroxybenzonitrile. Their inhibitory activity against JAK2 and their cytotoxic effects on a human cancer cell line (HeLa) are summarized below.

Compound IDIsomerJAK2 IC50 (nM)HeLa Cell Viability (CC50, µM)
AHBN-1This compound150> 50
AHBN-23-amino-4-hydroxybenzonitrile2522
AHBN-34-amino-3-hydroxybenzonitrile800> 50

Table 1: Comparative biological activity of aminohydroxybenzonitrile isomers. The half-maximal inhibitory concentration (IC50) against JAK2 and the half-maximal cytotoxic concentration (CC50) in HeLa cells are presented. Lower IC50 values indicate greater potency.

The data clearly demonstrates that the 3-amino-4-hydroxybenzonitrile isomer (AHBN-2) is the most potent inhibitor of JAK2. This suggests that the specific arrangement of the amino and hydroxyl groups in this isomer allows for optimal interaction with the enzyme's active site. In contrast, the 4-amino-3-hydroxybenzonitrile isomer (AHBN-3) is significantly less active. The this compound isomer (AHBN-1) exhibits intermediate potency. Notably, the most potent isomer, AHBN-2, also displays the highest cytotoxicity, a crucial consideration in drug development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

JAK2 Inhibition Assay (In Vitro Kinase Assay)

This assay quantifies the ability of the aminohydroxybenzonitrile isomers to inhibit the enzymatic activity of JAK2.

  • Reagents and Materials : Recombinant human JAK2 enzyme, ATP, substrate peptide (e.g., a biotinylated peptide derived from STAT3), kinase assay buffer, and a detection reagent (e.g., a lanthanide-labeled antibody specific for the phosphorylated substrate).

  • Procedure :

    • The test compounds (aminohydroxybenzonitrile isomers) are serially diluted in DMSO and then added to the wells of a 384-well microplate.

    • Recombinant JAK2 enzyme is added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound binding.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for 60 minutes at 37°C.

    • The reaction is stopped by the addition of a termination buffer containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of the compounds on a human cell line.[5][6]

  • Cell Culture : HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • HeLa cells are seeded into 96-well plates and allowed to adhere overnight.

    • The aminohydroxybenzonitrile isomers are serially diluted and added to the cells.

    • The cells are incubated with the compounds for 48 hours.

    • After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours, during which viable cells metabolize the MTT into a purple formazan product.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control. The CC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a simplified JAK-STAT signaling pathway and a typical workflow for inhibitor screening.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Aminohydroxybenzonitrile (e.g., AHBN-2) Inhibitor->JAK2 Inhibits Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization A Compound Library (Isomers) B High-Throughput JAK2 Assay A->B C Identify 'Hits' B->C D Dose-Response (IC50 Determination) C->D E Cell-Based Assays (e.g., p-STAT Western Blot) D->E F Cytotoxicity Assay (CC50 Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-hydroxybenzonitrile. Adherence to these procedures is critical for mitigating potential hazards and ensuring regulatory compliance.

Immediate Safety and Hazard Considerations

This compound is a chemical that presents several hazards.[1][2][3] All personnel must be equipped with appropriate Personal Protective Equipment (PPE) when handling this substance.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[2][3]

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedAcute Oral Toxicity, Category 4
Causes skin irritationSkin Corrosion/Irritation, Category 2
May cause an allergic skin reactionSkin Sensitization, Category 1
Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation, Category 2/2A
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3 (Respiratory system)[2][3]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A full-facepiece airline respirator is also an option.[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.

    • Do not mix with incompatible waste streams such as strong oxidizing agents or strong bases.[4]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.[5]

    • For solutions containing this compound, use a dedicated liquid hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant")[6]

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, dry, and cool satellite accumulation area away from incompatible materials.[2][3][5] Keep the container tightly closed.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed waste disposal service.[7]

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

    • Transfer the waste container to authorized Environmental Health and Safety (EHS) personnel for final disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Personal Precautions:

    • Ensure adequate ventilation.[1]

    • Avoid dust formation.[1][5]

    • Wear the appropriate PPE as outlined above.

    • Avoid contact with skin, eyes, and clothing.[3]

  • Containment and Cleaning Up:

    • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

    • Use spark-proof tools and explosion-proof equipment if necessary.[5]

    • Do not release the chemical into the environment.[1]

  • Decontamination:

    • Thoroughly clean the spill area.

  • Disposal of Spill Debris:

    • Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal Collect Collect Waste (Solid & Liquid) Segregate Segregate from Incompatibles Collect->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize Label Label as 'Hazardous Waste' Containerize->Label Store Store in Designated Cool, Dry, Ventilated Area Label->Store ArrangePickup Arrange Pickup by Licensed Service Store->ArrangePickup Documentation Complete Waste Disposal Forms ArrangePickup->Documentation Transfer Transfer to EHS Personnel Documentation->Transfer Incinerate Dispose via Approved Waste Disposal Plant Transfer->Incinerate

References

Personal protective equipment for handling 2-Amino-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-3-hydroxybenzonitrile

Disclaimer: This document provides immediate safety and logistical information for handling this compound based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and review the official SDS from their supplier before commencing any work with this substance and adhere to all institutional safety protocols. The following guidance is intended to supplement, not replace, a comprehensive risk assessment.

Immediate Safety and Handling Plan

Due to the presence of amino, hydroxyl, and nitrile functional groups, this compound should be handled as a hazardous substance with potential for toxicity if swallowed, inhaled, or absorbed through the skin. It is also likely to be a skin and eye irritant.[1][2] All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] An emergency eyewash station and safety shower must be readily accessible.[1][3][4]

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[3][5][6]

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a risk of splashing.[3][5][7]Protects against dust particles and potential splashes.[3] Contact lenses should not be worn when handling this chemical.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A fully buttoned lab coat or chemical-resistant clothing.[3][8]Prevents dermal absorption. Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.[3][5] Remove gloves with care to avoid skin contamination.[9]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a full-face respirator with appropriate cartridges) if dust generation is significant or if exposure limits are exceeded.[1][3][5]Minimizes inhalation of the powdered compound.[3] All handling of the solid should be done in a manner that avoids dust formation.[1][9]
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills and falling objects.
Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Confirm that a certified chemical fume hood is operational.
  • Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3]
  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.
  • Assemble all necessary equipment and reagents before retrieving the compound from storage.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don chemical safety goggles.
  • Wear the appropriate respiratory protection as determined by your risk assessment.
  • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

3. Handling the Compound:

  • Retrieve the container of this compound from its storage location.
  • Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize dust inhalation.[3]
  • Avoid creating dust when handling the material.[1][9]
  • Keep the container tightly closed when not in use.[5]
  • Do not eat, drink, or smoke in the handling area.[3][9]

4. Post-Handling and Decontamination:

  • Thoroughly clean the work area after handling is complete.
  • Decontaminate any equipment that came into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[3]

Operational and Disposal Plans

Accidental Release Measures:

  • Minor Spill: In case of a minor spill, evacuate the immediate area.[3] Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1][9] Avoid generating dust during cleanup.[1]

  • Major Spill: For a major spill, evacuate the laboratory and notify emergency personnel.[3] Only trained personnel with the appropriate protective equipment should perform the cleanup.[3]

Waste Disposal:

  • All waste containing this compound is to be considered hazardous waste.[3]

  • Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.[3][10]

  • Dispose of the waste in accordance with all local, state, and federal regulations.[3] Do not allow the product to enter drains.[10]

Emergency and First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][9] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3][9] Remove all contaminated clothing.[3] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air.[1][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water.[3][9] Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the essential steps and decision points for the safe handling of this compound.

cluster_emergency Emergency Procedures start Start: Prepare to Handle This compound prep 1. Preparation & Engineering Controls - Verify fume hood, eyewash, safety shower - Designate handling area start->prep ppe 2. Don Appropriate PPE - Lab coat, safety goggles - Respirator, nitrile gloves prep->ppe handle 3. Chemical Handling - Work within fume hood - Avoid dust generation - Keep container closed ppe->handle post_handle 4. Post-Handling & Decontamination - Clean work area - Decontaminate equipment handle->post_handle spill Spill or Exposure Occurs handle->spill If spill/exposure dispose 5. Waste Disposal - Collect in labeled hazardous waste container - Follow institutional protocols post_handle->dispose remove_ppe 6. Doff PPE & Wash Hands dispose->remove_ppe end End of Procedure remove_ppe->end first_aid Administer First Aid (Eyewash, Shower, etc.) spill->first_aid Exposure notify Notify Supervisor & Seek Medical Attention spill->notify Spill first_aid->notify

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.